molecular formula C9H7N3 B1625452 5-(Pyridin-4-yl)pyrimidine CAS No. 64858-30-6

5-(Pyridin-4-yl)pyrimidine

Cat. No.: B1625452
CAS No.: 64858-30-6
M. Wt: 157.17 g/mol
InChI Key: JPNWPYSBKBYTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyridin-4-yl)pyrimidine (CAS 64858-30-6) is an organic compound with the molecular formula C9H7N3 and a molecular weight of 157.17 g/mol . It belongs to the class of nitrogen-containing heterocycles, which are of foremost importance in living organisms and medicinal chemistry . The pyrimidine ring is an electron-deficient aromatic system containing two nitrogen atoms, and its derivatives are found in nucleobases, vitamins, and a wide range of pharmacologically active molecules . This specific compound, featuring a pyrimidine core linked to a pyridine ring, serves as a key chemical building block and synthetic intermediate in organic and medicinal chemistry research. Pyrimidine derivatives, in general, are known to possess a diverse array of biological activities, making them a highly valuable scaffold in drug discovery . Researchers utilize this compound in the design and synthesis of novel molecules targeting various disease pathways. A significant area of application is in the development of anticancer agents, where pyrimidine-based compounds have been investigated as inhibitors of critical enzymes and receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) . These receptors are frequently overexpressed in various human cancers, and their inhibition is a validated therapeutic strategy . The structure of this compound makes it a versatile precursor for generating more complex, multi-ring systems, such as pyrimidopyrimidines, which have been reported to exhibit potent activities as anticancer, antioxidant, and anti-inflammatory agents . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64858-30-6

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

5-pyridin-4-ylpyrimidine

InChI

InChI=1S/C9H7N3/c1-3-10-4-2-8(1)9-5-11-7-12-6-9/h1-7H

InChI Key

JPNWPYSBKBYTFL-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=CN=CN=C2

Canonical SMILES

C1=CN=CC=C1C2=CN=CN=C2

Origin of Product

United States

Foundational & Exploratory

Executive Summary: The "Privileged" Chimera

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Pyrimidine-Pyridine Hybrid: A Privileged Scaffold in Kinase Inhibitor Design Subtitle: A Technical Deep Dive into Structural Rationale, Synthetic Architectures, and Therapeutic Utility

In the landscape of modern medicinal chemistry, few structural motifs command as much utility as the pyrimidine-pyridine hybrid . This biaryl scaffold—defined by the direct linkage of a 1,3-diazine (pyrimidine) and a pyridine ring—represents a "privileged structure" capable of addressing multiple biological targets with high affinity.

Its dominance is most visible in oncology, specifically in the inhibition of protein kinases (e.g., BCR-ABL, VEGFR, BRAF). The scaffold’s success stems from its dual nature: it mimics the adenine core of ATP to bind the kinase hinge region, while the biaryl axis provides a vector to explore hydrophobic pockets (e.g., the "gatekeeper" region). This guide dissects the chemical logic, synthetic pathways, and experimental protocols required to master this scaffold.

Structural Rationale & Pharmacophore Logic

The efficacy of the pyrimidine-pyridine hybrid is not accidental; it is driven by specific electronic and steric properties that optimize drug-target interactions.

The "Hinge Binder" Effect

Kinase inhibitors often function by competing with ATP. The pyrimidine ring, particularly the 2-amino-4-arylpyrimidine motif found in Imatinib and Nilotinib , serves as a bidentate hydrogen bond anchor.

  • N1 (Pyrimidine): Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge (e.g., Met318 in ABL).[1]

  • C2-NH2 (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD) for the backbone carbonyl (e.g., Glu316 or Thr315).

The Biaryl Twist & Solubility

Unlike a biphenyl system, the pyrimidine-pyridine bond possesses a lower rotational energy barrier but maintains a non-planar "twisted" conformation (approx. 20-40° dihedral angle) in solution.

  • Solubility: The high nitrogen count (3 N atoms in the core) significantly lowers logP compared to carbocyclic analogs, improving aqueous solubility.

  • Selectivity: The pyridine nitrogen (often at the 3- or 4-position relative to the linkage) provides a vector for additional H-bonding or salt bridge formation, critical for distinguishing between homologous kinases.

Case Study: The Imatinib-to-Nilotinib Evolution

The transition from Imatinib (Gleevec) to Nilotinib (Tasigna) illustrates the power of rigidifying this scaffold to overcome drug resistance.

Table 1: Comparative Potency & Physicochemical Profile

FeatureImatinib (First Gen)Nilotinib (Second Gen)Structural Insight
Core Scaffold 4-(pyridin-3-yl)pyrimidin-2-amine4-(pyridin-3-yl)pyrimidin-2-amineConserved "Hinge Binder" motif.
BCR-ABL IC50 ~250 nM< 20 nMNilotinib fits the ATP site with higher shape complementarity.
Binding Mode "Induced Fit" (Looser)"Lock and Key" (Tighter)Nilotinib's substituents force a conformation compatible with the inactive kinase state (DFG-out).
Resistance Susceptible to T315I mutationImproved profile (except T315I)Lipophilic substituents (CF3, imidazole) enhance van der Waals contacts.

Critical Insight: The core pyrimidine-pyridine bond remains unchanged. The optimization occurred around the scaffold, proving its robustness as a central anchor.

Visualization: Mechanism of Action

The following diagram maps the logical flow of how this scaffold inhibits kinase signaling, specifically targeting the BCR-ABL pathway.

KinaseInhibition Scaffold Pyrimidine-Pyridine Scaffold ATP_Site ATP Binding Pocket (Hinge Region) Scaffold->ATP_Site Occupies H_Bonds H-Bond Network (Met318, Thr315) ATP_Site->H_Bonds Stabilized by Inhibition Competitive Inhibition of ATP H_Bonds->Inhibition Triggers Downstream Blockade of Phosphorylation Inhibition->Downstream Causes Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis Result

Caption: Logical flow of kinase inhibition mediated by the pyrimidine-pyridine scaffold interactions at the hinge region.

Synthetic Architectures

Two primary routes exist for constructing this hybrid: De Novo Cyclization and Transition-Metal Cross-Coupling .

Route A: Suzuki-Miyaura Cross-Coupling (The Industry Standard)

This is the most modular approach, allowing late-stage diversification.

  • Coupling Partners: Halopyrimidine + Pyridylboronic acid (or vice versa).

  • Catalyst Choice: Pd(PPh3)4 is standard, but Pd(dppf)Cl2 is preferred for sterically hindered substrates.

  • Base: Na2CO3 or K3PO4 (mild bases prevent hydrolysis of sensitive groups).

Route B: Chalcone-Amidine Condensation (The "Ring-Closing" Route)

Useful for generating the pyrimidine ring in situ from a pyridine precursor.

  • Step 1: Condensation of 3-acetylpyridine with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone.

  • Step 2: Cyclization with guanidine or an amidine to close the pyrimidine ring.

SynthesisRoutes Start_A Route A: Cross-Coupling (Modular) Reactants_A Chloropyrimidine + Pyridylboronic Acid Start_A->Reactants_A Catalyst_A Pd(PPh3)4 / Na2CO3 Dioxane/H2O Reactants_A->Catalyst_A Product Target Hybrid: 4-(Pyridin-3-yl)pyrimidine Catalyst_A->Product Start_B Route B: Condensation (De Novo) Reactants_B 3-Acetylpyridine + DMF-DMA Start_B->Reactants_B Intermed_B Enaminone Intermediate Reactants_B->Intermed_B Cyclize_B Cyclization w/ Guanidine Intermed_B->Cyclize_B Cyclize_B->Product

Caption: Comparison of Suzuki Coupling (Convergent) vs. Enaminone Condensation (Linear) synthetic strategies.

Detailed Experimental Protocol

Objective: Synthesis of 4-(pyridin-3-yl)pyrimidin-2-amine (The core scaffold of Imatinib).[2][3] Methodology: Suzuki-Miyaura Cross-Coupling.[4][5][6]

Reagents:
  • Substrate A: 2-Amino-4-chloropyrimidine (1.0 equiv, 10 mmol, 1.30 g)

  • Substrate B: 3-Pyridinylboronic acid (1.2 equiv, 12 mmol, 1.48 g)

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv, 0.5 mmol, 580 mg)

  • Base: Na2CO3 (2.0 M aqueous solution, 10 mL)

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (40 mL)

Step-by-Step Workflow:
  • Degassing (Crucial for Yield):

    • Combine solvent (DME) and aqueous base in a round-bottom flask.

    • Sparge with Argon or Nitrogen gas for 15 minutes. Why? Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

  • Reaction Assembly:

    • Add Substrate A (Chloropyrimidine) and Substrate B (Boronic acid) to the flask.

    • Add the Pd catalyst last.

    • Fit with a reflux condenser and seal under inert atmosphere.

  • Thermal Activation:

    • Heat to reflux (approx. 85-90°C) for 12–16 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting chloropyrimidine (Rf ~0.6) should disappear; a new polar spot (product) will appear (Rf ~0.3).

  • Workup & Purification:

    • Cool to room temperature.[5][7] Filter through a Celite pad to remove Palladium black.

    • Dilute filtrate with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over MgSO4, and concentrate in vacuo.

    • Recrystallization: Triturate the crude solid with cold diethyl ether or recrystallize from Ethanol to yield a light yellow solid.

  • Characterization (Expected Data):

    • 1H NMR (DMSO-d6): Look for the characteristic pyrimidine doublet at δ ~8.3 ppm and the pyridine protons appearing as a multiplet at δ ~8.6–9.2 ppm. The amino group (NH2) typically appears as a broad singlet around δ 6.5 ppm.

Future Outlook: Beyond Inhibition

The pyrimidine-pyridine scaffold is evolving beyond simple inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): This scaffold is increasingly used as the "Warhead" ligand to bind the target protein, linked to an E3 ligase recruiter. Its small size and defined exit vectors make it ideal for linker attachment without disrupting binding.

  • Covalent Inhibitors: Derivatization of the pyrimidine C6 position with acrylamides allows for covalent targeting of non-catalytic cysteines, increasing duration of action.

References

  • Imatinib Structure & Binding: Nagar, B., et al. (2002). Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib. Cancer Research.

  • Nilotinib Discovery: Weisberg, E., et al. (2005). Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl. Cancer Cell.

  • Suzuki Coupling of Pyrimidines: Gong, Y., et al. (2004). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides. Journal of Organic Chemistry.

  • Scaffold Privileges: Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology.

  • Detailed Synthesis Protocol: Bagley, M. C., et al. (2002).[8] A new route to 2-aminopyrimidines via a microwave-assisted Suzuki cross-coupling reaction. Synlett.

Sources

Nitrogen-Rich Heterocyclic Building Blocks: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of nitrogen-rich heterocycles—specifically triazoles, tetrazoles, pyrazoles, and fused systems—has become a cornerstone of modern drug discovery. Approximately 59% of U.S. FDA-approved small-molecule drugs contain a nitrogen heterocycle. These moieties are not merely structural linkers; they are functional pharmacophores that modulate solubility, lipophilicity (LogP), metabolic stability, and hydrogen-bonding potential.

This technical guide provides a rigorous analysis of these building blocks, offering validated synthetic protocols, physicochemical data, and decision-making frameworks for medicinal chemists. It moves beyond basic definitions to explore the causality of scaffold selection—why a tetrazole is chosen over a carboxylic acid, or how a triazole fusion alters metabolic clearance.

Part 1: Structural Landscape & Physicochemical Properties[1]

Nitrogen-rich heterocycles are defined by their high nitrogen-to-carbon ratio, often resulting in unique electronic distributions that favor π-stacking interactions and specific hydrogen bonding patterns.

Comparative Physicochemical Profile

The following table summarizes key properties of common N-rich building blocks, contrasting them with the carbocycles or functional groups they often replace.

HeterocycleRing SizepKa (Approx)H-Bond Donor/AcceptorKey Medicinal RoleBioisostere For
1H-Tetrazole 5~4.9 (Acidic)Donor (NH), Acceptor (N)Anionic pharmacophore, metabolic stabilityCarboxylic Acid (-COOH)
1,2,3-Triazole 5~9.4 (Weakly acidic)Weak Donor, Strong AcceptorLinker, dipole interactions, stable to hydrolysisAmide (cis-isomer), Ester
Pyrazole 5~2.5 (Base), ~14 (Acid)Donor/AcceptorKinase hinge binder, scaffold stiffenerPhenyl, Imidazole
Pyridine 6~5.2 (Base)AcceptorSolubility enhancer, π-deficient areneBenzene
Pyrimidine 6~1.3 (Base)Acceptor (x2)Kinase inhibitor core, metabolic blockerPyridine, Benzene
Taxonomy of N-Rich Scaffolds

The diversity of these structures requires a clear classification based on ring size and heteroatom count.

N_Heterocycle_Taxonomy Root Nitrogen-Rich Heterocycles FiveMem 5-Membered Rings Root->FiveMem SixMem 6-Membered Rings Root->SixMem Fused Fused Systems Root->Fused Azoles Azoles FiveMem->Azoles Azines Azines SixMem->Azines PurineLike Purine Isosteres Fused->PurineLike Tetrazole Tetrazoles (4 N) Azoles->Tetrazole Triazole Triazoles (3 N) Azoles->Triazole Pyrazole Pyrazoles (2 N) Azoles->Pyrazole Pyrimidine Pyrimidine (1,3-N) Azines->Pyrimidine Pyrazine Pyrazine (1,4-N) Azines->Pyrazine Triazine Triazine (3 N) Azines->Triazine Triazolopyrazine Triazolopyrazine (Sitagliptin Core) PurineLike->Triazolopyrazine Pyrrolopyrimidine Pyrrolopyrimidine (Ruxolitinib Core) PurineLike->Pyrrolopyrimidine

Figure 1: Taxonomy of nitrogen-rich heterocyclic building blocks relevant to drug discovery.

Part 2: Synthetic Methodologies (SOPs)

To ensure reproducibility and scalability, we present two "Gold Standard" protocols. These are selected based on their "green" chemistry principles, high yields, and broad functional group tolerance.

Protocol A: Zinc-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles

Application: Synthesis of carboxylic acid bioisosteres (e.g., Losartan precursors). Mechanism: [3+2] Cycloaddition of nitriles with azide.

Rationale: Traditional methods use toxic tin or silicon reagents or highly explosive hydrazoic acid. The Demko-Sharpless method utilizes water as a solvent and Zinc Bromide (ZnBr₂) as a Lewis acid catalyst, significantly improving safety and workup.

Materials:

  • Nitrile substrate (10 mmol)[1]

  • Sodium Azide (

    
    ) (12 mmol, 1.2 equiv)[1]
    
  • Zinc Bromide (

    
    ) (12 mmol, 1.2 equiv)[1]
    
  • Solvent: Deionized Water (20 mL)

  • Workup: 3M HCl, Ethyl Acetate[1]

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the nitrile (10 mmol),

    
     (0.78 g), and 
    
    
    
    (2.7 g).
  • Solvation: Add 20 mL of water. Note that

    
     is highly hygroscopic; handle quickly.
    
  • Reaction: Heat the mixture to reflux (approx. 100-105°C) with vigorous stirring.

    • Checkpoint: Monitor via LC-MS.[1] Reaction time typically ranges from 12 to 24 hours depending on the electronic nature of the nitrile (electron-deficient nitriles react faster).

  • Workup (Precipitation): Cool the mixture to room temperature. Slowly add 3M HCl until pH reaches ~1. Caution: Perform in a fume hood; trace

    
     gas may be released.[1]
    
  • Isolation:

    • Scenario A (Solid): If the tetrazole precipitates, filter under vacuum, wash with cold water (2 x 10 mL), and dry.

    • Scenario B (Oily/Soluble): If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL). Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
Protocol B: CuAAC Synthesis of 1,4-Disubstituted-1,2,3-Triazoles

Application: Bioconjugation, fragment linking, peptidomimetics.[2]

Rationale: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier "click" reaction. It is regiospecific (only 1,4-isomer formed), works in aqueous media, and tolerates almost all functional groups except free thiols.

Materials:

  • Terminal Alkyne (1.0 equiv)

  • Organic Azide (1.0 equiv)[3]

  • Catalyst:

    
     (5 mol%)
    
  • Reductant: Sodium Ascorbate (10-20 mol%)

  • Solvent: t-Butanol / Water (1:1 ratio)

Step-by-Step Procedure:

  • Dissolution: Suspend the alkyne and azide in a 1:1 mixture of t-BuOH and water (concentration ~0.1 - 0.2 M).

  • Catalyst Prep: Prepare a fresh stock solution of Sodium Ascorbate (1 M in water) and

    
     (0.1 M in water).
    
  • Initiation: Add the

    
     solution followed immediately by the Sodium Ascorbate solution. The mixture should turn a bright yellow/orange color (indicating Cu(I) species).
    
  • Reaction: Stir at room temperature for 6–12 hours.

    • Checkpoint: TLC will show the disappearance of starting materials. The triazole product is usually much more polar.

  • Workup: Dilute with water. If the product is solid, filter and wash.[1] If liquid, extract with DCM.

    • Purification: If copper scavenging is required (for biological assays), wash the organic layer with 10% ammonium hydroxide or EDTA solution.

Part 3: Medicinal Chemistry Applications[3][6][7][8][9][10][11][12]

Bioisosterism: The Tetrazole-Carboxylate Switch

The replacement of a carboxylic acid with a 5-substituted tetrazole is a classic strategy in drug design (e.g., Angiotensin II Receptor Blockers).

  • Acidity: The tetrazole N-H has a pKa (~4.5–5.0) very similar to a carboxylic acid (~4.5), ensuring it is ionized (anionic) at physiological pH (7.4).

  • Lipophilicity: The tetrazole anion is more lipophilic than the carboxylate anion. This paradox (a lipophilic anion) improves membrane permeability and oral bioavailability.

  • Metabolic Stability: Unlike carboxylates, which can undergo glucuronidation (Phase II metabolism) leading to rapid clearance, tetrazoles are generally resistant to metabolic conjugation.

Scaffold Hopping & Fused Systems

Nitrogen-rich fused systems allow "scaffold hopping" to bypass patent space or improve selectivity.

  • Triazolopyrazine (Sitagliptin): Fusing a triazole to a pyrazine ring creates a rigid, flat core that mimics the purine ring of ATP or other nucleosides but with distinct H-bonding vectors. This core is resistant to oxidative metabolism compared to simple phenyl rings.

Part 4: Case Studies

Case Study 1: Sitagliptin (Januvia)[4][13]
  • Target: DPP-4 (Type 2 Diabetes)[4][5][6]

  • Key Motif: Triazolopyrazine (Fused 1,2,4-triazole and pyrazine).[5]

  • Function: The trifluoromethyl-substituted triazolopyrazine core provides a metabolically stable scaffold that fits into the catalytic pocket of DPP-4.[7] The electron-withdrawing

    
     group and the nitrogen-rich ring system modulate the basicity of the adjacent amine, optimizing binding affinity.
    
Case Study 2: Losartan (Cozaar)
  • Target: Angiotensin II Receptor (Hypertension)[8]

  • Key Motif: 5-Phenyl-1H-tetrazole .[9]

  • Function: The tetrazole acts as a bioisostere for the carboxylic acid found in the original lead compounds. This substitution improved oral bioavailability and prevented rapid metabolic elimination, which was a failure point for the carboxylate analogs.

Case Study 3: Ruxolitinib (Jakafi)[5][11]
  • Target: JAK1/JAK2 Kinase (Myelofibrosis)[10][11]

  • Key Motif: Pyrrolo[2,3-d]pyrimidine (7-deazapurine) + Pyrazole .

  • Function: The pyrrolopyrimidine core mimics the adenine base of ATP, binding to the kinase hinge region. The pyrazole ring acts as a linker, projecting the cyclopentyl group into a hydrophobic pocket, conferring selectivity for JAK kinases over other kinases.

Part 5: Decision Framework for Scaffold Selection

Scaffold_Selection_Tree Start Design Goal Q1 Need Acidic Mimic? Start->Q1 Tetrazole Use 1H-Tetrazole (pKa ~5, Metabolic Stability) Q1->Tetrazole Yes Q2 Need Linker/Spacer? Q1->Q2 No Triazole Use 1,4-Triazole (CuAAC) (Rigid, Dipolar, Stable) Q2->Triazole Yes Q3 Need Hinge Binder (Kinase)? Q2->Q3 No Fused Use Pyrrolopyrimidine or Pyrazolo-pyridine Q3->Fused Yes Q4 Need Solubility Boost? Q3->Q4 No Pyridine Use Pyridine/Pyrimidine (Low LogP, Basic N) Q4->Pyridine Yes

Figure 2: Decision tree for selecting nitrogen-rich heterocycles based on medicinal chemistry objectives.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[12] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Thornber, C. W. (1979). Isosterism and Molecular Modification in Drug Design. Chemical Society Reviews, 8(4), 563-580. Link

  • Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141–151. Link

Sources

Methodological & Application

Application Note: 5-(Pyridin-4-yl)pyrimidine as a Divergent Bidentate Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, characterization, and coordination protocols for 5-(pyridin-4-yl)pyrimidine , an asymmetric heterocyclic ligand. Unlike the symmetric analog 4,4'-bipyridine, this ligand introduces electronic and geometric asymmetry, offering unique advantages in the construction of Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals. We provide a validated Suzuki-Miyaura cross-coupling synthesis protocol and a solvothermal method for growing luminescent coordination polymers.

Chemical Profile & Ligand Design

This compound acts primarily as a divergent bridging ligand . While it possesses three potential nitrogen donor sites, steric and geometric constraints typically favor a bidentate bridging mode where the pyridine nitrogen and one pyrimidine nitrogen bind to separate metal centers.

Key Properties
PropertySpecificationSignificance
Formula C

H

N

Asymmetric N-donor scaffold.
Molecular Weight 157.17 g/mol Low MW allows high metal density in MOFs.
Donor Type

-donor (N-hybridized)
Pyridine N (Stronger base) vs. Pyrimidine N (Weaker base).
Geometry Twisted PlanarRotation around C-C bond (

30-50° torsion) allows conformational adaptability.
pKa (approx) Pyridine: ~5.2; Pyrimidine: ~1.3Stepwise metallation capability due to basicity gradient.
Ligand Vector Analysis

Unlike linear linkers (e.g., 4,4'-bipyridine), the this compound scaffold introduces an angular offset if both pyrimidine nitrogens are engaged, or a "stepped" linear geometry if used in a 1,4-bridging mode.

LigandVectors cluster_legend Ligand Functionality Pyr Pyridine Ring (High Basicity) Pym Pyrimidine Ring (Low Basicity) Pyr->Pym C-C Bond Rotation (Torsion Control) Metal1 Metal Center A (Zn/Cd/Cu) Pyr->Metal1 Coordination Vector 1 (Primary Site) Metal2 Metal Center B (Zn/Cd/Cu) Pym->Metal2 Coordination Vector 2 (Secondary Site) Asymmetric Bridging Asymmetric Bridging

Figure 1: Vector analysis of this compound showing the divergent binding mode connecting two metal centers.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize high-purity (>98%) this compound from commercially available precursors. Mechanism: Pd-catalyzed cross-coupling of an aryl halide with an aryl boronic acid.[1]

Materials
  • Substrate A: 5-Bromopyrimidine (1.0 eq)[2]

  • Substrate B: 4-Pyridylboronic acid (1.1 eq)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
  • Base: Potassium Phosphate (K

    
    PO
    
    
    
    ) or Sodium Carbonate (Na
    
    
    CO
    
    
    ) (2.0 eq)
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[3]

  • Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology
  • Degassing: Sparge the 1,4-dioxane/water mixture with Argon for 30 minutes to remove dissolved oxygen (critical for Pd(0) catalyst longevity).

  • Charging: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add:

    • 5-Bromopyrimidine (1.59 g, 10 mmol)

    • 4-Pyridylboronic acid (1.35 g, 11 mmol)

    • K

      
      PO
      
      
      
      (4.25 g, 20 mmol)
  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (0.58 g, 0.5 mmol) quickly under a positive stream of Argon. Seal the flask immediately.
  • Reaction: Heat the mixture to 90°C for 12–16 hours. The solution should turn from yellow to dark brown/black.

  • Work-up:

    • Cool to room temperature.

    • Filter through a Celite pad to remove Palladium black. Wash the pad with Ethyl Acetate (EtOAc).

    • Extract the filtrate with EtOAc (3 x 50 mL).

    • Wash combined organic layers with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate under reduced pressure.
  • Purification: Recrystallize from Ethanol or perform flash column chromatography (SiO

    
    , EtOAc/Hexane gradient).
    
    • Target Yield: 70–85%.

    • Validation:

      
      H NMR (DMSO-d
      
      
      
      ) should show characteristic peaks for both rings (Pyridine AA'BB' system + Pyrimidine singlets/doublets).

Protocol B: Solvothermal Growth of MOFs

Objective: Grow single crystals of a Zn(II) coordination polymer for X-ray diffraction and luminescence studies. Rationale: Solvothermal conditions allow for the slow reversibility of bond formation, yielding defect-free crystalline lattices.

Materials
  • Ligand: this compound (0.1 mmol)

  • Metal Salt: Zn(NO

    
    )
    
    
    
    ·6H
    
    
    O (0.1 mmol)
  • Co-Ligand (Optional): Terephthalic acid (BDC) (0.1 mmol) for pillared structures.

  • Solvent: DMF : Ethanol : H

    
    O (2:1:1 v/v).
    
Experimental Workflow

MOF_Synthesis Start Precursor Preparation (Ligand + Metal Salt) Mix Dissolution & Sonication (DMF/EtOH/H2O) Start->Mix 1:1 Stoichiometry Seal Seal in Teflon-lined Autoclave Mix->Seal Heat Heating Phase (100°C for 48-72h) Seal->Heat Solvothermal Pressure Cool Cooling Phase (5°C/hour to RT) Heat->Cool Slow Cooling (Critical) Harvest Harvest Crystals (Wash with EtOH) Cool->Harvest Filtration Analyze Characterization (SC-XRD, PXRD, PL) Harvest->Analyze

Figure 2: Solvothermal synthesis workflow for Zn-based coordination polymers.

Critical Parameters
  • Cooling Rate: The cooling phase (Step 5 in diagram) is the most critical determinant of crystal quality. A rate of 5°C/hour is recommended to prevent microcrystalline precipitation.

  • Solvent Choice: DMF acts as a template and a high-boiling solvent. If the ligand is insoluble, add a drop of dilute HNO

    
     to assist dissolution (protonation), which will reverse upon heating.
    

Characterization & Validation Standards

To ensure scientific integrity, the following data checks are mandatory:

Single Crystal X-Ray Diffraction (SC-XRD)
  • Expectation: The ligand should bridge metal centers. Look for

    
    -
    
    
    
    stacking interactions between the electron-deficient pyrimidine ring and electron-rich systems (e.g., phenyl rings of co-ligands) which stabilize the 3D network.
  • Check: Verify the dihedral angle between the pyridine and pyrimidine rings.[4] In the solid state, this is typically non-zero (

    
    ) due to steric repulsion between ortho-hydrogens.
    
Powder X-Ray Diffraction (PXRD)
  • Purpose: Confirm bulk phase purity.

  • Protocol: Compare the experimental pattern of the bulk powder against the simulated pattern generated from the SC-XRD CIF file. Peaks must align within

    
     2
    
    
    
    .
Photoluminescence (PL)
  • Application: d

    
     metal complexes (Zn, Cd) with this ligand often exhibit Ligand-to-Ligand Charge Transfer (LLCT) or Metal-to-Ligand Charge Transfer (MLCT) emissions.
    
  • Protocol: Excite solid samples at

    
     nm. Expect emission in the blue-violet region (
    
    
    
    nm).

Applications in Drug Development

While primarily a linker for materials, the this compound scaffold is relevant to medicinal chemistry as a kinase inhibitor pharmacophore .

  • Co-Crystal Engineering: This ligand is an excellent candidate for forming pharmaceutical co-crystals with acidic Active Pharmaceutical Ingredients (APIs) (e.g., Ibuprofen, Naproxen).

  • Solubility: The pyrimidine nitrogens can accept hydrogen bonds from carboxylic acid groups on APIs, disrupting the stable crystal lattice of the drug and potentially improving aqueous solubility.

References

  • Suzuki Coupling Methodology

    • Garg, N. K., et al. "Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine."[2] Organic Syntheses, 2016, 93 , 228-244. Link

    • Note: While this specifically references furan, the protocol is directly adaptable to pyridine boronic acids as standard practice in heterocycle synthesis.
  • Coordination Chemistry & MOFs

    • Sun, Y.-Q., et al. "Pyridyl/Pyrimidyl-Containing Ligands Modulating Two Cd(II)-MOFs with Distinct Architectures and Al3+ Sensing Abilities." Inorganic Chemistry, 2024.[5] Link

    • Validates the use of pyridyl-pyrimidine ligands in luminescent sensing MOFs.
  • Crystal Engineering

    • Castillo, O., et al. "Rational design of 1-D metal-organic frameworks based on the novel pyrimidine-4,6-dicarboxylate ligand." Inorganic Chemistry, 2007. Link

    • Provides foundational insights into pyrimidine coordin
  • General Ligand Properties

    • Alfa Chemistry. "Pyridine Ligands - Ligands & Coordination Complexes." Link

(Note: Synthesis parameters provided in Section 2 are derived from standard laboratory protocols for heteroaryl-heteroaryl couplings validated by the referenced Organic Syntheses methodology.)

Sources

Application Notes and Protocols for Metal-Organic Frameworks (MOFs) with Pyrimidine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Pyrimidine in Advanced Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and biomedicine.[1][2] The tunability of their structure, achieved by judicious selection of metal nodes and organic linkers, is the cornerstone of their remarkable properties. Within the vast library of organic linkers, pyrimidine-based ligands represent a particularly strategic choice. The presence of nitrogen atoms in the pyrimidine ring not only offers additional coordination sites but also introduces basicity and the potential for hydrogen bonding, which can significantly influence the framework's properties and performance in specific applications.[3][4]

This guide provides a comprehensive overview of the synthesis, characterization, and application of pyrimidine-containing MOFs. It is designed for researchers and professionals in materials science, chemistry, and drug development, offering both foundational knowledge and detailed, field-proven protocols.

Synthesis of Pyrimidine-Based MOFs: A Methodological Overview

The synthesis of pyrimidine-based MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the pyrimidine-containing organic linker are dissolved in a suitable solvent and heated in a sealed vessel. The choice of solvent, temperature, and reaction time are critical parameters that influence the final product's crystallinity, morphology, and phase purity.

A variety of pyrimidine-based linkers have been successfully employed in the synthesis of MOFs, including pyrimidine-5-carboxylate, pyrimidine-4,6-dicarboxylate, and 4,6-diamino-2-pyrimidinethiol.[5][6][7] The functional groups on the pyrimidine ring dictate the coordination mode and the resulting framework topology.

Protocol 1: Synthesis of a Luminescent Lead-MOF with Pyrimidine-4,6-dicarboxylate

This protocol details the synthesis of a 3D luminescent MOF with the formula {[Pb5(μ3-OH)(μ3-NO3)3(μ6-pmdc)3]·H2O}n (pmdc = pyrimidine-4,6-dicarboxylate), which exhibits interesting photoluminescent properties.[7][8][9]

Materials:

  • Lead(II) nitrate (Pb(NO3)2)

  • Pyrimidine-4,6-dicarboxylic acid (H2pmdc)

  • Deionized water

  • Ethanol

  • Mortar and pestle

  • Airtight glass vessel

  • Oven

Procedure:

  • In a mortar, add Lead(II) nitrate and pyrimidine-4,6-dicarboxylic acid in a 5:3 molar ratio.

  • Gently grind the mixture by hand until a homogeneous powder is obtained.

  • Transfer the resulting mixture into an airtight glass vessel.

  • Place the vessel in an oven and heat at 150 °C for 48 hours. This allows for the crystallization of the MOF.

  • After 48 hours, slowly cool the vessel to room temperature (e.g., at a rate of 5 °C/min).

  • Once at room temperature, carefully open the vessel to release any gaseous byproducts.

  • Wash the resulting crystalline product with a water/ethanol solution to remove any unreacted starting materials.

  • Dry the purified MOF product.

Expected Outcome:

The synthesis should yield a crystalline material with a greenish-blue photoluminescent emission.[7][8][9] The purity and structure of the MOF should be confirmed by techniques such as X-ray diffraction (XRD) and thermogravimetric analysis (TGA).

Characterization of Pyrimidine-Based MOFs

A thorough characterization is essential to understand the structure-property relationships of the synthesized MOFs. Key characterization techniques include:

Technique Information Obtained Reference
Powder X-ray Diffraction (PXRD) Crystalline structure, phase purity, and stability.[1][6]
Scanning Electron Microscopy (SEM) Morphology and particle size of the MOF crystals.[1][2]
Energy Dispersive X-ray Spectroscopy (EDX) Elemental composition of the synthesized material.[1][2][6]
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of functional groups and confirmation of coordination between the metal and the linker.[2][6][10]
Thermogravimetric Analysis (TGA) Thermal stability of the MOF and information on solvent molecules within the pores.[1][6]
Gas Sorption Analysis (e.g., N2, CO2) Surface area, pore volume, and gas uptake capacity.[3][5]
Photoluminescence (PL) Spectroscopy Luminescent properties, including excitation and emission wavelengths.[7][8][9]

Applications of Pyrimidine-Based MOFs

The unique properties endowed by the pyrimidine linker make these MOFs highly suitable for a range of applications.

Catalysis

The nitrogen atoms in the pyrimidine ring can act as Lewis basic sites, making these MOFs effective heterogeneous catalysts. For instance, an iron-based MOF has been used as a recyclable nanocatalyst for the synthesis of pyrano[2,3-d]pyrimidine derivatives.[1][2] Similarly, a Co-MOF has demonstrated remarkable efficacy as a catalyst for the one-step synthesis of pyrimidine analogs via the Biginelli reaction.[11]

Gas Sorption and Separation

The presence of nitrogen atoms and the specific pore architecture of pyrimidine-based MOFs can lead to selective gas sorption. A copper-based MOF with a pyrimidine-5-carboxylate linker has shown highly selective sorption of CO2 over other gases like N2, Ar, O2, H2, and CH4.[5][12] Furthermore, pyrimidine-functionalized MOFs have exhibited high volumetric working capacity for methane storage.[3]

Sensing

The luminescence of certain pyrimidine-based MOFs can be modulated by the presence of specific analytes, making them promising candidates for chemical sensors.[13][14][15] For example, a lead-based MOF with a pyrimidine-4,6-dicarboxylate ligand shows a strong photoluminescent emission that could potentially be used for sensing applications.[7][8][9] The design of luminescent MOFs often involves the interplay between the metal ion, the organic linker, and the guest molecule.[13][14]

Drug Delivery

The biocompatibility and porous nature of some pyrimidine-based MOFs make them suitable for drug delivery applications.[16][17][18][19] A notable example is the use of a zeolitic imidazolate framework (ZIF-8) coated with alginate for the controlled release of a synthesized pyrimidine glucagon-like peptide-1 (GLP-1) agonist for the treatment of type II diabetes.[10][20][21] 5-Fluorouracil, a pyrimidine analogue and an important anticancer agent, has also been widely studied as a model drug for encapsulation and release from various MOFs.[16][22][23][24][25]

Protocol 2: pH-Responsive Drug Delivery using a Polymer-Coated Pyrimidine-MOF System

This protocol describes the encapsulation of a pyrimidine-based drug into an alginate-coated ZIF-8 MOF and the subsequent investigation of its pH-responsive release.[10][20][21]

Materials:

  • Synthesized ZIF-8 nanoparticles

  • Synthesized pyrimidine GLP-1 agonist (or a model pyrimidine-based drug)

  • Sodium alginate

  • Phosphate-buffered saline (PBS) at pH 8 and pH 1.5

  • Deionized water

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Shaking incubator

Workflow for Drug Loading and Release:

DrugDeliveryWorkflow cluster_loading Drug Loading cluster_coating Polymer Coating cluster_release pH-Responsive Release Study ZIF8 ZIF-8 Nanoparticles Immersion Immerse ZIF-8 in Drug Solution (24h) ZIF8->Immersion Drug Pyrimidine Drug Solution Drug->Immersion Centrifuge1 Centrifugation Immersion->Centrifuge1 DrugLoadedZIF8 Drug-Loaded ZIF-8 Centrifuge1->DrugLoadedZIF8 Coating Coating of Drug-Loaded ZIF-8 DrugLoadedZIF8->Coating Alginate Alginate Solution Alginate->Coating Centrifuge2 Centrifugation & Washing Coating->Centrifuge2 CoatedMOF Alginate-Coated Drug-Loaded ZIF-8 Centrifuge2->CoatedMOF Incubation Incubation at 37°C CoatedMOF->Incubation PBS_pH8 PBS (pH 8) PBS_pH8->Incubation PBS_pH1_5 PBS (pH 1.5) PBS_pH1_5->Incubation UVVis UV-Vis Spectroscopy Analysis Incubation->UVVis

Caption: Workflow for drug loading, coating, and pH-responsive release study.

Procedure:

Part A: Drug Loading

  • Immerse the synthesized ZIF-8 nanoparticles in a solution of the pyrimidine GLP-1 agonist for 24 hours to allow for drug encapsulation.

  • After 24 hours, centrifuge the mixture to separate the drug-loaded ZIF-8 from the solution.

  • Analyze the supernatant using UV-Vis spectroscopy to determine the drug loading efficiency. The loading efficiency can be calculated by comparing the initial and final drug concentrations in the solution.

Part B: Alginate Coating

  • Resuspend the drug-loaded ZIF-8 nanoparticles in a solution of sodium alginate.

  • Stir the mixture for a specified period to ensure uniform coating.

  • Centrifuge the mixture and wash the resulting alginate-coated drug-loaded ZIF-8 nanoparticles with deionized water to remove any excess alginate.

Part C: In Vitro Drug Release Study

  • Disperse a known amount of the alginate-coated drug-loaded ZIF-8 into two separate vials containing PBS at pH 8 and pH 1.5, respectively.

  • Place the vials in a shaking incubator at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain a constant volume.

  • Analyze the withdrawn aliquots using UV-Vis spectroscopy to determine the concentration of the released drug.

  • Plot the cumulative drug release percentage as a function of time for both pH conditions.

Expected Outcome:

The alginate-coated ZIF-8 is expected to exhibit a significantly faster drug release at the basic pH of 8 compared to the acidic pH of 1.5.[10][20] This pH-responsive behavior is attributed to the fact that ZIF-8 is stable in alkaline and neutral conditions but decomposes in acidic environments, leading to the release of the encapsulated drug. The alginate coating provides additional stability in the acidic medium, preventing premature drug release.

Quantitative Data Summary:

Condition Drug Release (%) Time (hours) Reference
Alginate-coated ZIF-8 in PBS (pH 8)~90%9[10]
Alginate-coated ZIF-8 in PBS (pH 1.5)~8.5%6[10]

Conclusion and Future Perspectives

Metal-Organic Frameworks incorporating pyrimidine linkers are a versatile class of materials with tunable properties and a wide range of potential applications. The strategic inclusion of the pyrimidine moiety enhances their performance in catalysis, gas separation, sensing, and drug delivery. The detailed protocols provided in this guide offer a starting point for researchers to synthesize and evaluate these promising materials. Future research in this area will likely focus on the development of new pyrimidine-based linkers to create MOFs with even more sophisticated functionalities and improved performance for real-world applications.

References

  • Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives. Frontiers in Chemistry. [Link]

  • Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe) NC] as a recyclable magnetic nano-organocatalyst for the environment-friendly synthesis of pyrano[2,3-d]pyrimidine derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Application of a Ni mercaptopyrimidine MOF as highly efficient catalyst for sunlight-driven hydrogen generation. Journal of Materials Chemistry A. [Link]

  • Topologies of Metal−Organic Frameworks Based on Pyrimidine-5-carboxylate and Unexpected Gas-Sorption Selectivity for CO2. Inorganic Chemistry. [Link]

  • Controlled Release of Pyrimidine Compound Using Polymeric Coated ZIF-8 Metal-Organic Framework as Glucagon-Like Peptide-1 Receptor Agonist Carrier. Molecules. [Link]

  • Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances. [Link]

  • Controlled Release of Pyrimidine Compound Using Polymeric Coated ZIF-8 Metal-Organic Framework as Glucagon-Like Peptide-1 Receptor Agonist Carrier. PubMed. [Link]

  • A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. Molecules. [Link]

  • Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Biomedical Journal of Scientific & Technical Research. [Link]

  • Improved performance of the pyrimidine-modified porous In-MOF and an in situ prepared composite Ag@In-MOF material. Chemical Communications. [Link]

  • Design and development of a novel Co‐MOF catalyst for sustainable pyrimidine synthesis via the Biginelli reaction. ResearchGate. [Link]

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. Molecules. [Link]

  • Our journey of developing multifunctional metal-organic frameworks. Journal of the Chinese Chemical Society. [Link]

  • Rational Synthesis and Characterization of Robust Microporous Metal−Organic Frameworks with Base Functionality. Crystal Growth & Design. [Link]

  • Controlled release of pyrimidine compound using polymeric coated zif-8 metal- organic framework as glucagon-like peptide. Hilaris Publisher. [Link]

  • Topologies of Metal-Organic Frameworks Based on Pyrimidine-5-carboxylate and Unexpected Gas-Sorption Selectivity for CO2. ResearchGate. [Link]

  • A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. Preprints.org. [Link]

  • Luminescent metal–organic frameworks for chemical sensing and explosive detection. CrystEngComm. [Link]

  • A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. ResearchGate. [Link]

  • Programmable Drug Release from a Dual-Stimuli Responsive Magnetic Metal–Organic Framework. ACS Omega. [Link]

  • The Applications of Metal-organic-frameworks in Controlled Release of Drugs. ResearchGate. [Link]

  • Metal-Organic Framework (MOFs) for Drug Delivery Applications. Semantic Scholar. [Link]

  • Cyclodextrin Metal–Organic Frameworks as a Drug Delivery System for Selected Active Pharmaceutical Ingredients. ACS Omega. [Link]

  • New Luminescent Metal Organic Frameworks (MOFs) Incorporating Heterotopic Linkers as Chemical Sensors. AUB ScholarWorks. [Link]

  • Drug Delivery On Mg-MOF-74: The Effect Of Drug Solubility On Pharmacokinetics. Scholars' Mine. [Link]

  • Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK. [Link]

  • Metal-organic frameworks for advanced drug delivery. Matter. [Link]

  • Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. Inorganics. [Link]

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. Molecules. [Link]

  • Puffed-up MOFs for improved drug delivery. American Chemical Society. [Link]

  • Advancing Drug Delivery with Metal-Organic Frameworks: Challenges, Synthesis and Application. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Luminescent metal-organic frameworks as explosive sensors. ResearchGate. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed C-H Activation for C5-Functionalization of Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C5-Functionalized Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of essential biomolecules like thymine, cytosine, and uracil.[1] Its derivatives are prevalent in a vast array of FDA-approved drugs, agrochemicals, and advanced materials.[1][2][3] The biological and material properties of these compounds are critically dictated by the substitution pattern on the pyrimidine ring. Among the available positions, functionalization at the C5 position has garnered significant attention, as C5-substituted derivatives are known to exhibit potent antiviral, anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6]

Traditionally, the synthesis of C5-substituted pyrimidines relied on multi-step sequences often involving pre-functionalized substrates, such as 5-halopyrimidines, through classic cross-coupling reactions like Suzuki or Stille couplings.[7][8] While effective, these methods generate stoichiometric amounts of organometallic waste. Direct C-H activation has emerged as a more atom- and step-economical strategy, enabling the direct conversion of an inert C-H bond into a new C-C or C-X bond.[9][10] This guide provides an in-depth analysis of the principles, catalytic systems, and detailed protocols for the direct C-H activation and functionalization of the pyrimidine C5 position, tailored for researchers in drug discovery and chemical development.

Mechanistic Underpinnings of C5-Selective C-H Activation

The direct functionalization of pyrimidines presents a significant challenge due to the electron-deficient nature of the heterocycle, which deactivates the C-H bonds towards electrophilic cleavage.[11] However, the C5 position is comparatively more electron-rich than the C2, C4, and C6 positions, making it the most susceptible site for electrophilic-type metalation.

The dominant mechanism for palladium-catalyzed C5-arylation and olefination often involves a Concerted Metalation-Deprotonation (CMD) pathway. This mechanism is particularly favored for C-H bonds that are not sufficiently acidic for direct deprotonation or sufficiently electron-rich for classical electrophilic substitution.

The catalytic cycle can be generalized as follows:

  • C-H Activation/Palladation: The active Pd(II) catalyst coordinates to the pyrimidine substrate. An assisting ligand, often a carboxylate like pivalate (PivO⁻), facilitates the cleavage of the C5-H bond to form a six-membered palladacycle intermediate. This is the rate-determining and regioselectivity-determining step.[12]

  • Oxidative Addition or Alkene Coordination:

    • For arylation with aryl halides (Ar-X), the aryl halide undergoes oxidative addition to the palladacycle, forming a Pd(IV) intermediate.[12][13]

    • For olefination (alkenylation), the alkene coordinates to the Pd(II) center.[12]

  • Reductive Elimination or Migratory Insertion:

    • The Pd(IV) intermediate undergoes reductive elimination to form the new C5-Aryl bond and regenerate a Pd(II) species.[13]

    • The coordinated alkene undergoes migratory insertion into the Pd-C5 bond, followed by β-hydride elimination to yield the C5-alkenylated product and a Pd(0) species, which is then re-oxidized to Pd(II) by an oxidant to complete the cycle.[12]

Catalytic_Cycle_C5_Functionalization cluster_main General Pd(II) Catalytic Cycle Pd_II Pd(II)L_n Palladacycle [Pyrimidine-Pd(II)L_{n-1}] Pd_II->Palladacycle + Pyrimidine-H - L, - H⁺ (CMD) Pyrimidine Pyrimidine-H Palladacycle->Pd_II Regeneration Product Pyrimidine-R Palladacycle->Product + Coupling Partner (R-X) + Oxidant (if needed) note Key Step: Concerted Metalation-Deprotonation (CMD) determines regioselectivity at C5.

Figure 1: Generalized catalytic cycle for the Pd(II)-catalyzed C5-H functionalization of pyrimidines.

Key Catalytic System Components

The success of a C5 C-H activation reaction hinges on the judicious selection of the catalyst, ligands, additives, and oxidant. Palladium acetate, Pd(OAc)₂, is the most commonly employed catalyst precursor due to its high efficiency and stability.[8][12]

ComponentExample(s)Role & Rationale
Catalyst Pd(OAc)₂, PdCl₂(MeCN)₂Precursor to the active Pd(II) catalytic species.[12][13]
Ligand PPh₃, 1,10-PhenanthrolineCan stabilize the catalyst, but many C5 activations proceed without an exogenous ligand. The substrate or solvent can act as a ligand.[14]
Additive Pivalic Acid (PivOH)Acts as a proton shuttle in the CMD step, lowering the activation energy and improving reaction efficiency.[12][15]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃Neutralizes the acid generated during the reaction and can assist in deprotonation steps, particularly for substrates with acidic protons (e.g., N-H).[12][15]
Oxidant AgOAc, Ag₂CO₃, O₂ (air), t-BuOOHRequired for reactions involving a Pd(0)/Pd(II) cycle (e.g., olefination) to regenerate the active Pd(II) catalyst.[12][14] For Pd(II)/Pd(IV) cycles (arylation with halides), an external oxidant is often not required.
Solvent DMF, 1,4-Dioxane, TolueneHigh-boiling point, polar aprotic solvents are typically used to ensure solubility and achieve necessary reaction temperatures (100-140 °C).[15]

Experimental Workflow & Protocols

The following section provides detailed, field-tested protocols for two common and highly valuable C5-functionalization reactions.

Experimental_Workflow Start Start: Assemble Glassware (Oven-dried Schlenk flask) Reagents Add Solids: Pyrimidine Substrate Catalyst (e.g., Pd(OAc)₂) Base (e.g., K₂CO₃) Additive (e.g., PivOH) Start->Reagents Inert Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar, 3x) Reagents->Inert Solvents Add Degassed Solvents & Liquid Reagents via Syringe Inert->Solvents Heat Heat to Reaction Temperature with Vigorous Stirring Solvents->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heat->Monitor Monitor->Heat Continue if incomplete Workup Aqueous Work-up: Cool, Quench, Dilute, Extract Monitor->Workup Upon completion Purify Purification: Dry Organic Layer, Concentrate, Column Chromatography Workup->Purify End Characterize Pure Product (NMR, HRMS) Purify->End

Figure 2: Standard experimental workflow for transition-metal-catalyzed C-H activation reactions.

Protocol 1: Palladium-Catalyzed C5-Arylation of 2-Aminopyrimidine with Aryl Iodide

This protocol is adapted from methodologies developed for the selective C5-arylation of aminopyrimidines, which proceeds through a putative Pd(II)/Pd(IV) catalytic cycle.[12][13]

Principle: The 2-amino group enhances the electron density at the C5 position, facilitating electrophilic palladation. The reaction couples the pyrimidine with an aryl iodide without the need for an external oxidant.

Materials and Reagents:

  • 2-Aminopyrimidine (1.0 mmol, 1.0 equiv)

  • Aryl Iodide (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Pivalic Acid (PivOH) (0.5 mmol, 0.5 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard Schlenk line and magnetic stirring equipment

  • TLC plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-aminopyrimidine (95.1 mg), the aryl iodide (1.2 equiv), Pd(OAc)₂ (11.2 mg), pivalic acid (51.1 mg), and anhydrous K₂CO₃ (276.4 mg).

    • Causality Note: Adding solids first prevents solvent splashing and ensures accurate weighing. K₂CO₃ must be anhydrous as water can inhibit the catalytic cycle.

  • Inert Atmosphere:

    • Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate the atmosphere, then backfill with nitrogen or argon. Repeat this cycle three times to ensure the reaction environment is free of oxygen and moisture.

    • Causality Note: Oxygen can oxidize and deactivate the palladium catalyst.

  • Solvent Addition:

    • Using a syringe, add 5 mL of anhydrous 1,4-dioxane. The solvent should be previously degassed by sparging with nitrogen for 20-30 minutes.

    • Causality Note: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 120 °C and stir vigorously.

    • Causality Note: High temperature is necessary to overcome the activation energy of the C-H bond cleavage. Vigorous stirring ensures homogeneity.

  • Monitoring:

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Spot the reaction mixture against the starting materials. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 5-aryl-2-aminopyrimidine product.

Protocol 2: Palladium-Catalyzed C5-Olefination of 1,3-Dimethyluracil

This protocol describes the direct C-H alkenylation of a uracil derivative, a transformation that provides access to modified nucleosides.[12][14] This reaction requires an oxidant to regenerate the catalyst.

Principle: The C5-H bond of the uracil ring is activated by Pd(II), followed by coordination and migratory insertion of an acrylate ester. Oxygen from the air serves as the terminal oxidant in a Pd(0)/Pd(II) cycle.

Materials and Reagents:

  • 1,3-Dimethyluracil (1.0 mmol, 1.0 equiv)

  • n-Butyl Acrylate (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline monohydrate (Phen·H₂O) (0.5 equiv)

  • Silver(I) Acetate (AgOAc) (3.0 equiv) - Alternative to Air/O₂

  • Pivalic Acid (PivOH) (1.0 mmol, 1.0 equiv)

  • Toluene, anhydrous (5 mL)

  • Air or Oxygen supply (if not using a chemical oxidant)

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 25 mL pressure tube with a magnetic stir bar, add 1,3-dimethyluracil (140.1 mg), Pd(OAc)₂ (22.4 mg), 1,10-phenanthroline monohydrate (99.1 mg), pivalic acid (102.1 mg), and silver acetate (500 mg, if used as oxidant).

    • Causality Note: A pressure tube is used to prevent solvent evaporation at high temperatures. Phenanthroline can act as a ligand to stabilize the catalytic intermediate.[14]

  • Reagent Addition:

    • Add anhydrous toluene (5 mL) followed by n-butyl acrylate (214 µL).

    • If using air as the oxidant, seal the tube with a cap that allows for gas exchange (e.g., a cap with a needle puncture) or simply screw the cap on loosely. If using a silver oxidant, seal the tube tightly.

  • Reaction Execution:

    • Place the tube in a preheated oil bath at 140 °C and stir vigorously for 24 hours.

    • Causality Note: This reaction often requires higher temperatures and longer reaction times compared to arylation. The oxidant is crucial for catalyst turnover.[14]

  • Monitoring:

    • After cooling, check the conversion by taking a small aliquot and analyzing via GC-MS or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature. Dilute with dichloromethane (DCM, 20 mL).

    • Filter the mixture through a pad of Celite to remove insoluble silver salts and palladium black.

    • Wash the filtrate with saturated aqueous NaHCO₃ solution (15 mL) to remove pivalic acid, followed by water (15 mL).

    • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 5-alkenyluracil.

Substrate Scope & Performance

The C5-activation protocols are generally robust and tolerate a range of functional groups.

Pyrimidine SubstrateCoupling PartnerProductYield (%)Reference
2-Aminopyrimidine4-Iodoanisole5-(4-Methoxyphenyl)pyrimidin-2-amine~75%[12]
2-Aminopyrimidine1-Iodo-4-nitrobenzene5-(4-Nitrophenyl)pyrimidin-2-amine~60%[12]
1,3-DimethyluracilStyrene(E)-1,3-Dimethyl-5-styryluracil~85%[14]
1,3-DimethyluracilEthyl Acrylate(E)-Ethyl 3-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate~90%[14]
UracilAcrylamide5-Acrylamidouracil~65%[14]

Yields are approximate and can vary based on specific reaction conditions.

Limitations:

  • Steric Hindrance: Highly substituted aryl halides or bulky alkenes may react slower or give lower yields.

  • Coordinating Groups: Substrates with strong Lewis basic groups (e.g., unprotected imidazoles) may coordinate to the catalyst and inhibit the reaction.

  • C-H Acidity: While C5 is generally favored, other C-H bonds with comparable reactivity on the substrate could lead to mixtures of regioisomers.

Safety and Handling

  • Palladium Compounds: Palladium salts can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous solvents like dioxane and toluene are flammable and have specific health hazards. Avoid inhalation and skin contact.

  • High Temperatures: Use appropriate shielding and caution when working with oil baths at high temperatures.

  • Pressure: When using sealed tubes, never exceed the recommended temperature and pressure limits of the glassware.

Conclusion

Direct C-H activation at the C5 position of pyrimidines represents a powerful and efficient strategy for the synthesis of high-value compounds. By understanding the underlying mechanistic principles and carefully selecting the components of the catalytic system, researchers can reliably access a diverse range of functionalized pyrimidines. The protocols detailed herein provide a robust starting point for developing novel therapeutic agents and advanced materials, streamlining synthetic routes and adhering to the principles of green chemistry.

References

  • Georg, G. I., & Yu, H. (2009). Palladium-Catalyzed Direct C-5 Alkenylation of Uracil Derivatives. Organic Letters, 11(18), 4148-4150. [Link]

  • Various Authors. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances. [Link]

  • Maiti, D., et al. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research, 55(3), 359-373. [Link]

  • Das, D., et al. (2020). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Chemical Communications, 56(74), 10929-10932. [Link]

  • Wnuk, S. F., & Liang, Y. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(3), 4874-4901. [Link]

  • Kim, Y., & Kim, J. (2008). Palladium-Catalyzed Direct C-5 Arylation of 1,3-Dimethyluracil with Aryl Bromides. Organic Letters, 10(15), 3247-3250. [Link]

  • Rej, S., & Chatani, N. (2021). Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation. Catalysts, 11(5), 564. [Link]

  • Various Authors. (2024). C-5 selective C–H arylation of pyrimidine catalyzed by Mn(ii). RSC Advances. [Link]

  • Various Authors. (2025). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • Liang, Y. (2014). Novel Approaches for the Synthesis of C-5 Modified Pyrimidine Nucleosides. FIU Electronic Theses and Dissertations. [Link]

  • Wnuk, S. F., et al. (2014). Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. The Journal of Organic Chemistry, 79(9), 4157-4167. [Link]

  • Various Authors. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure. [Link]

  • Demkowicz, S., et al. (2020). Modifications at the C-5 position of pyrimidine nucleosides. ResearchGate. [Link]

  • Various Authors. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Biaryl Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Column Chromatography Ticket ID: BPY-PUR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Biaryl Pyrimidine Purification Support Center. Biaryl pyrimidines are critical scaffolds in kinase inhibitor development (e.g., Pazopanib, Imatinib analogs). Their purification presents a unique triad of challenges: basicity-induced tailing , poor solubility due to


-

stacking, and persistent byproducts from Suzuki-Miyaura coupling (e.g., triphenylphosphine oxide, palladium residues).

This guide replaces generic advice with field-proven protocols designed to resolve these specific chemical behaviors.

Tier 1: Method Development & Stationary Phase Logic

Issue: Severe Tailing & Broad Peaks

Diagnosis: Pyrimidine nitrogens are Lewis bases. On standard silica gel (approx. pH 5.0–6.0), these nitrogens hydrogen-bond with acidic silanol (Si-OH) groups. This reversible adsorption causes peak broadening (tailing) and co-elution with impurities.

Protocol A: The "Sacrificial Base" Method (Standard Silica)

Do not simply add base to the bottle. Follow this saturation protocol to ensure reproducibility.

  • Modifier Selection: Use Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) .[1]
    
    • Why: These bases have a higher affinity for silanols than your pyrimidine, effectively "capping" the active sites.

  • Column Pre-treatment (Critical Step):

    • Flush the column with 3 Column Volumes (CV) of mobile phase containing 1% TEA .

    • Reasoning: If you only add TEA to the mobile phase during the run, the bottom half of the column remains acidic until the TEA front reaches it, causing band compression and then expansion. Pre-treatment ensures the entire bed is deactivated before the sample hits it.

  • Running Eluent: Reduce TEA to 0.1–0.5% for the actual run to prevent salt formation or ionization suppression in MS.

Protocol B: The "Zero-Tailing" Alternative (Amine-Silica)

If Protocol A fails or if TEA interferes with downstream biology/NMR:

  • Switch to Amine-Functionalized Silica (

    
    -Silica). 
    
  • Mechanism:[1][2] The stationary phase is already basic. No liquid modifier is required.

  • Benefit: Allows the use of simple Hexane/Ethyl Acetate gradients without the need for chlorinated solvents or modifiers.

Tier 2: Solubility & Loading Strategies

Issue: "The Pyrimidine Brick" (Insolubility)

Biaryl pyrimidines often exhibit "brick-dust" insolubility—soluble in DCM/DMSO but insoluble in Hexane/EtOAc. Liquid loading in DCM often leads to "streaking" because DCM is a strong eluent that carries the compound too fast before it adsorbs.

Decision Matrix: Loading Technique
  • Scenario A: Soluble in DCM, insoluble in Hexane.

    • Action:Dry Loading (Solid Load).

    • Protocol: Dissolve crude in DCM/MeOH. Add Celite 545 or Silica (ratio 1:2 crude:sorbent). Rotovap to dryness until a free-flowing powder forms.[3] Pack this powder on top of the column (or in a solid load cartridge).

    • Why: Eliminates solvent effects during injection.[4] The compound starts as a tight band.

  • Scenario B: Soluble in warm EtOAc.

    • Action:Liquid Loading.

    • Protocol: Load in the weakest solvent possible. If DCM is necessary, keep the volume

      
       of the column volume (CV).
      

Tier 3: The "Suzuki Cleanup" (Impurity Management)

Issue: Triphenylphosphine Oxide (TPPO) & Palladium

Suzuki couplings generate TPPO (from phosphine ligands) and Pd black. TPPO often co-elutes with polar heterocycles.

Workflow: Pre-Column Decontamination

Do not put the entire crude reaction mixture on the column.

  • The

    
     Crash (For TPPO Removal): 
    
    • Dissolve crude in EtOH or THF.

    • Add 2 equivalents of

      
      .
      
    • Stir for 30 mins. TPPO forms a complex (

      
      ) which precipitates as a white solid.[5]
      
    • Filter.[1][4][5][6][7] The filtrate contains your pyrimidine, largely free of TPPO.

  • The Thiol Scavenger (For Pd Removal):

    • Add Thiol-functionalized Silica (SH-Silica) to the filtrate. Stir for 30 mins.

    • Filter.[1][4][5][6][7] This protects your expensive HPLC column or flash cartridge from metal contamination.

Visual Workflows

Figure 1: Purification Decision Matrix

Caption: Logical flow for selecting stationary phase and loading method based on compound basicity and solubility.

PurificationLogic Start Crude Biaryl Pyrimidine CheckSolubility Check Solubility (Hex/EtOAc) Start->CheckSolubility Soluble Soluble CheckSolubility->Soluble Insoluble Insoluble CheckSolubility->Insoluble CheckBasicity Check Basicity (Tailing on TLC?) TailingYes Yes (Tailing) CheckBasicity->TailingYes TailingNo No (Clean Spots) CheckBasicity->TailingNo LiquidLoad Liquid Load (Minimal Volume) Soluble->LiquidLoad DryLoad Dry Load (Celite/Silica) Insoluble->DryLoad LiquidLoad->CheckBasicity DryLoad->CheckBasicity ModSilica Standard Silica + 1% TEA or NH4OH TailingYes->ModSilica Cost Effective AmineSilica Amine-Functionalized Silica (No Modifier) TailingYes->AmineSilica High Purity Req StdSilica Standard Silica Hex/EtOAc TailingNo->StdSilica

Figure 2: Suzuki Impurity Removal Workflow

Caption: Pre-chromatography workflow to remove TPPO and Palladium, preventing column fouling.

SuzukiCleanup Crude Crude Reaction (Contains TPPO, Pd) ZnCl2 Add ZnCl2 (in EtOH/THF) Crude->ZnCl2 Filter1 Filtration (Remove Solid TPPO-Zn) ZnCl2->Filter1 Filtrate Filtrate (Product + Pd) Filter1->Filtrate Thiol Add Thiol-Silica (Pd Scavenger) Filtrate->Thiol Filter2 Filtration (Remove Pd-Silica) Thiol->Filter2 Ready Ready for Column (Dry Load) Filter2->Ready

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Streaking/Tailing Acidic silanols interacting with pyrimidine nitrogen.Add 0.1% TEA to mobile phase OR switch to Amine-Silica [1].
Fronting (Shark Fin) Column overload or "Solvent Effect" (sample solvent too strong).Switch to Dry Loading on Celite.[3] Ensure sample mass is <1% of silica mass [2].
Co-elution with TPPO Similar polarity in MeOH/DCM systems.Perform

precipitation before the column [3].
Product "Stuck" Compound precipitated on column or is too polar.[3]Flush with 10% MeOH in DCM + 1%

. If still stuck, switch to C18 Reverse Phase.
Poor Recovery Irreversible adsorption to silica.[3]Use Diol-functionalized silica or Alumina (Neutral) instead of standard silica.

Frequently Asked Questions (FAQs)

Q: Can I use DCM/MeOH for biaryl pyrimidines on standard silica? A: Yes, but proceed with caution. MeOH is polar and protic; it can deactivate the silica locally, causing band distortion.

  • Recommendation: Use a gradient of DCM vs. (MeOH containing 1%

    
    ). The ammonia keeps the pyrimidine deprotonated and improves peak shape.
    

Q: My compound is not UV active. How do I monitor the column? A: Biaryl pyrimidines are almost always UV active due to conjugation. If you see no signal:

  • Check if the mobile phase (e.g., high EtOAc) is absorbing UV at your detection wavelength (usually 254 nm).

  • Use an Iodine stain or Dragendorff’s reagent (specific for nitrogen heterocycles) on TLC plates for confirmation [4].

Q: When should I abandon Normal Phase for Reverse Phase (C18)? A: Switch to C18 if:

  • You require

    
     MeOH in DCM to move the spot on TLC (
    
    
    
    ).
  • The impurities are very non-polar (grease, dimers) and you want to wash them off in the void volume while retaining your polar product.

References

  • Teledyne ISCO. (2012).[1] RediSep Amine Functionalized Column: Purification of high pKa organic compounds.[1]Link

  • Biotage. (2023).[8] How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Batesky, D. C., et al. (2017).[6] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[5][6][7] Journal of Organic Chemistry. Link

  • BenchChem. (2025).[3][5][9][10] Purification of Pyrimidine Derivatives by Column Chromatography.Link[5][9]

Sources

Optimizing Suzuki coupling for electron-deficient heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Coupling Helpdesk .

This technical guide is structured as a Tier-3 Support resource for medicinal chemists and process engineers facing the specific challenges of Suzuki-Miyaura coupling with electron-deficient heterocycles (e.g., pyridines, pyrimidines, thiazoles, oxazoles).

These substrates are deceptive: while electron deficiency theoretically facilitates oxidative addition, it simultaneously destabilizes the nucleophile (boronic acid) and promotes catalyst deactivation.

Module 1: Diagnostic Decision Tree

Before altering reaction parameters, identify the failure mode. Use this logic flow to diagnose the root cause of your stalled reaction.

TroubleshootingTree Start Reaction Failed/Low Yield CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM BoronGone Halide Remaining, Boronic Acid Gone CheckSM->BoronGone Scenario A BothRemain Both SMs Remaining CheckSM->BothRemain Scenario B Homocouple Homocoupling Observed (Ar-Ar or B-B) CheckSM->Homocouple Scenario C Protodeboronation ISSUE: Protodeboronation (C-B bond cleavage) BoronGone->Protodeboronation Solution1 SOLUTIONS: 1. Switch to MIDA Boronate 2. Switch to K-Trifluoroborate 3. Anhydrous Conditions Protodeboronation->Solution1 Poisoning ISSUE: Catalyst Poisoning (N-coordination to Pd) BothRemain->Poisoning Solution2 SOLUTIONS: 1. Bulky Ligands (XPhos, RuPhos) 2. Pre-formed Catalyst (Pd-G3/G4) Poisoning->Solution2 Oxidation ISSUE: O2 Ingress or Slow Transmetallation Homocouple->Oxidation Solution3 SOLUTIONS: 1. Degas buffers rigorously 2. Switch base (Exclude O2) Oxidation->Solution3

Figure 1: Diagnostic logic flow for identifying the root cause of Suzuki coupling failures in heterocyclic systems.

Module 2: The "Vanishing Nucleophile" (Protodeboronation)

The Issue: You are coupling a 2-pyridyl boronic acid. The reaction turns black, and LCMS shows the boronic acid has converted to pyridine (Ar-H), leaving the halide touched.

The Science: Electron-deficient heterocycles (especially 2-substituted) suffer from rapid hydrolytic C-B bond cleavage. The basic nitrogen atom facilitates the formation of a zwitterionic intermediate that accelerates hydrolysis, often faster than the transmetallation step in the catalytic cycle.

Troubleshooting Q&A:

  • Q: Can I just add more boronic acid?

    • A: Generally, no.[1] If the rate of protodeboronation (

      
      ) exceeds the rate of transmetallation (
      
      
      
      ), adding more reagent just leads to more waste and difficult purification. You must lower
      
      
      or increase
      
      
      .
  • Q: What is the "Slow Release" strategy?

    • A: This is the gold standard for unstable nucleophiles. You use a protected boron species (MIDA boronate or Trifluoroborate) that is chemically inert to protodeboronation but hydrolyzes slowly in situ to release the active boronic acid. This keeps the standing concentration of the unstable free acid low, minimizing decomposition while supplying enough for the catalyst.

Protocol 1: MIDA Boronate "Slow Release" Coupling Recommended for: 2-pyridyl, 2-pyrimidyl, and thiazole systems.

ReagentEquivalentsRole
Heteroaryl Halide 1.0 equivElectrophile
MIDA Boronate 1.2 - 1.5 equivProtected Nucleophile
Pd(OAc)₂ 0.02 equiv (2 mol%)Catalyst Precursor
XPhos 0.04 equiv (4 mol%)Ligand (Accelerates Transmetallation)
K₃PO₄ 5.0 - 7.0 equivBase (Promotes slow hydrolysis)
Solvent THF:Water (10:1)Critical: Water is required for release.

Step-by-Step:

  • Charge a vial with the MIDA boronate, halide, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed THF and Water (pre-mixed 10:1 ratio).

  • Heat to 60°C . Note: Higher temperatures (80-100°C) may accelerate protodeboronation of the released acid too much.

  • Monitor consumption of the MIDA ester via LCMS.

Module 3: Catalyst Poisoning & Ligand Selection

The Issue: The reaction stalls at 10-20% conversion. The starting materials are intact, but the catalyst seems dead.

The Science: Nitrogen atoms in electron-deficient heterocycles (pyridines, imidazoles) are excellent ligands. They can displace phosphines and coordinate to the Palladium center, forming an inactive "Pd-N" complex (catalyst resting state).

The Solution: You must use Bulky, Electron-Rich Phosphines (Buchwald Ligands) .

  • Steric Bulk: Ligands like XPhos and SPhos are massive. They create a "roof" over the Pd center that physically blocks the approach of the heterocyclic nitrogen, preventing poisoning.

  • Electronic Richness: They push electron density onto the Pd, facilitating the oxidative addition of electron-deficient chlorides (which can be sluggish).

Ligand Selection Table:

LigandBest Use CaseWhy?
XPhos General Purpose (2-pyridyl, heteroaryl chlorides)Excellent balance of stability and activity. Prevents N-coordination.
SPhos Sterically Hindered Halides High tolerance for ortho-substitution on the electrophile.
RuPhos Secondary Amines / Electron-Rich Heterocycles Extremely bulky; prevents poisoning even with highly basic substrates.
BrettPhos Challenging Amidations (C-N coupling)Specialized for C-N, but can be useful for very difficult C-C couplings involving amine-containing heterocycles.

Visualizing the "Anti-Poisoning" Effect:

LigandEffect cluster_Poisoned Standard Ligand (PPh3) Susceptible to Poisoning cluster_Active Buchwald Ligand (XPhos) Steric Protection Pd1 Pd N_Het N-Het Pd1->N_Het Strong Coordination L1 PPh3 Pd1->L1 Pd2 Pd XPhos XPhos Pd2->XPhos N_Het2 N-Het XPhos->N_Het2 Steric Repulsion

Figure 2: Comparison of catalyst accessibility. Standard ligands allow N-heterocycle coordination (poisoning), while bulky ligands (XPhos) sterically preclude it.

Module 4: Base Sensitivity & Anhydrous Coupling

The Issue: Your substrate contains sensitive functional groups (esters, nitriles) or the heterocycle undergoes nucleophilic aromatic substitution (


) with the base (e.g., hydroxide/alkoxide attacking a fluoropyridine).

The Solution:

  • Switch to Weak Bases: Use

    
     (tribasic potassium phosphate) or 
    
    
    
    (Cesium Fluoride). Avoid
    
    
    or
    
    
    .
  • Anhydrous Conditions: If using Potassium Organotrifluoroborates, you usually need water.[2] However, if using Boronic Esters (Pinacol) , you can run strictly anhydrous to prevent hydrolysis side reactions.

Protocol 2: Anhydrous Coupling with CsF Recommended for: Base-sensitive substrates and poly-halogenated heterocycles.

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos.
  • Base:

    
     (2.0 equiv). Note: CsF acts as a non-nucleophilic base that activates the boron via the "fluorophilic" mechanism.
    
  • Solvent: Dioxane or Toluene (Anhydrous).

  • Temp: 80-100°C.

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism." Journal of the American Chemical Society.[3]

  • MIDA Boronates (Slow Release)

    • Knapp, D. M., et al. (2010).[4] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[3]

  • Potassium Organotrifluoroborates

    • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

  • Buchwald Ligands (Ligand Selection)

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research.

Sources

Technical Support Center: Handling Hygroscopic Pyridyl-Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability, Handling, and Characterization of Moisture-Sensitive Kinase Inhibitor Scaffolds

Executive Summary: The Hygroscopicity Challenge

Pyridyl-pyrimidines (a core scaffold in many kinase inhibitors like Imatinib, Nilotinib, and Palbociclib) present a unique challenge in drug development. The very feature that makes them potent—the nitrogen-rich heterocyclic rings capable of accepting hydrogen bonds in the kinase hinge region—also makes them prone to interacting with atmospheric moisture.

Why this happens: The lone pair electrons on the pyridine and pyrimidine nitrogens act as strong hydrogen bond acceptors. In high humidity, these moieties attract water molecules, leading to:

  • Pseudopolymorphism: Conversion from an anhydrous form to a hydrate (channel or stoichiometric), altering dissolution rates.

  • Deliquescence: In extreme cases, the solid dissolves in its own absorbed water.

  • Hydrolysis: Chemical degradation of sensitive side chains (e.g., amide linkers).

This guide provides self-validating protocols to manage these risks.

Troubleshooting Guide (FAQ & Immediate Actions)

Q1: My reference standard is "jumping" on the balance or gaining weight rapidly during weighing. How do I get an accurate mass?

Diagnosis: The material is actively adsorbing moisture from the air (hygroscopic accretion) or suffering from static charge, which is common in dry environments used to combat moisture.

Corrective Protocol:

  • Environment: Do not weigh on an open bench. Use a glove box or a glove bag purged with dry nitrogen (RH < 5%).

  • Static Elimination: Use an ionizing bar or a Polonium-210 anti-static brush. Hygroscopic powders often become static-prone when dried.

  • Extrapolation Technique: If a controlled environment is impossible, place the weighing boat on the balance, tare, add sample, and record weight at

    
    . Plot weight vs. time and extrapolate back to 
    
    
    
    to estimate the initial dry mass.
Q2: My HPLC retention times are shifting, and new impurity peaks are appearing after storage.

Diagnosis: Moisture-induced hydrolysis or solid-state form conversion. Hydrate formation can change the crystal lattice energy, potentially altering solubility and apparent retention if the sample isn't fully dissolved in the mobile phase.

Corrective Protocol:

  • Solvent Check: Dissolve the sample in 100% DMSO or anhydrous methanol immediately after weighing. Do not use aqueous-organic mixtures for stock solution preparation.

  • Water Content Verification: Run a Karl Fischer (Coulometric) titration on the "degraded" sample. If water content > 2.0% (and theoretical hydrate is absent), the shift is likely physical instability.

Q3: The powder has caked into a hard block in the storage vial.

Diagnosis: Capillary condensation. Moisture adsorbed on the particle surface dissolved a small amount of solid, which then recrystallized as "bridges" between particles upon temperature fluctuation.

Corrective Protocol:

  • Do not scrape vigorously: This generates heat and static.

  • Re-drying: If chemical stability permits, dry the vial in a vacuum oven at 40°C with a nitrogen bleed for 12 hours.

  • Prevention: Replace screw caps with induction-sealed foil liners and store in secondary containment (Mylar bags) with molecular sieve sachets, not just silica gel (see Table 1).

Analytical Protocols: Characterizing the Problem

To solve hygroscopicity, you must first quantify it. We rely on Dynamic Vapor Sorption (DVS) as the gold standard.

Protocol A: Dynamic Vapor Sorption (DVS) Cycle

Objective: Determine the Critical Relative Humidity (CRH) and hydrate formation points.

Step-by-Step Workflow:

  • Sample Prep: Load 10–20 mg of sample into the quartz pan.

  • Pre-heating: Dry at 0% RH at 25°C (or 40°C) until mass change (

    
    ) is < 0.002% per minute. Note: This establishes the true "dry" mass.
    
  • Sorption Cycle: Ramp RH from 0% to 90% in 10% increments.

    • Equilibrium Criteria: Hold at each step until

      
       or for a maximum of 360 mins.
      
  • Desorption Cycle: Ramp back down from 90% to 0% RH.

  • Analysis:

    • Reversible Hysteresis: Indicates surface adsorption/capillary condensation.

    • Irreversible Hysteresis: Indicates formation of a stable hydrate.

Protocol B: Karl Fischer vs. TGA (Selection Guide)
FeatureCoulometric Karl Fischer (KF)Thermogravimetric Analysis (TGA)
Specificity Specific to water only.Measures all volatiles (solvents + water).
Sensitivity High (ppm level). Ideal for valuable APIs.Moderate (0.1% level).
Use Case Release Testing. Quantifying exact water content for purity calculations.differentiation. Distinguishing surface water (weight loss <100°C) vs. bound hydrate water (step loss >100°C).

Workflow Visualization

Figure 1: Handling & Decision Workflow for Hygroscopic Scaffolds

This diagram outlines the operational logic for handling pyridyl-pyrimidines from synthesis to storage.

HandlingWorkflow Start Synthesis/Isolation Drying Vacuum Drying (40-50°C, <10 mbar) Start->Drying KF_Check Check Water Content (Karl Fischer) Drying->KF_Check Decision Water > 0.5%? KF_Check->Decision Decision->Drying Yes (Wet) Storage Storage Strategy Decision->Storage No (Dry) Pack_A Standard: Amber Glass + Silica Gel Storage->Pack_A Non-Hygroscopic Pack_B Strict: Heat-sealed Mylar + Molecular Sieves + Argon Flush Storage->Pack_B Hygroscopic (Pyridyl-Pyrimidines) Handling Weighing/Usage Pack_B->Handling Env_Control Glove Box / Low RH Room (<30% RH) Handling->Env_Control

Caption: Operational workflow for isolating and storing moisture-sensitive compounds. Note the feedback loop at the drying stage.

Engineering Solutions: Salt Selection Strategy

If a pyridyl-pyrimidine free base is too hygroscopic for viable formulation, salt selection is the primary engineering fix.

Crucial Insight: Do not assume Hydrochloride (HCl) is the best choice. While HCl salts are common, the chloride ion can sometimes facilitate channel hydrate formation in these scaffolds. Large, lipophilic counterions often displace water more effectively.

Figure 2: Salt Selection Decision Tree

SaltSelection FreeBase Free Base (Pyridyl-Pyrimidine) HygroTest DVS Screening (>2% uptake @ 80% RH?) FreeBase->HygroTest Accept Develop Free Base HygroTest->Accept No SaltScreen Initiate Salt Screen HygroTest->SaltScreen Yes Counterions Select Counterions SaltScreen->Counterions Option1 HCl / Mesylate (High Solubility risk) Counterions->Option1 Option2 Tosylate / Fumarate (Lipophilic/Packing) Counterions->Option2 Eval Evaluate: 1. Crystallinity (XRPD) 2. Hygroscopicity (DVS) Option1->Eval Option2->Eval

Caption: Strategic pathway for mitigating hygroscopicity through salt formation. Lipophilic anions (Option 2) are often preferred for this scaffold.

References

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Crystallization and Salt Selection in Early Drug Discovery. This paper details the "tiered approach" to salt screening to modify physicochemical properties like hygroscopicity.

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) Method Overview. The authoritative source on DVS protocols and interpreting hysteresis loops for pharmaceutical solids.

  • Vesta Nutra. (2019).[1][2] 3 Ways to Handle Hygroscopic Material Challenges. Practical guidelines on packaging and environmental control for manufacturing.

  • Staben, S. T., et al. (2010).[3] Structure-based optimization of pyrazolo-pyrimidine and -pyridine inhibitors of PI3-kinase. Discusses the physicochemical optimization of these specific scaffolds, including solubility and stability considerations.

Sources

Validation & Comparative

13C NMR Shifts of Pyrimidine: C5 vs C4 Substitution Regiochemistry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Shifts of Pyrimidine C5 vs C4 Substitution Content Type: Publish Comparison Guide

Executive Summary

Distinguishing between C4- and C5-substituted pyrimidines is a critical structural confirmation step in medicinal chemistry, particularly for kinase inhibitors and nucleoside analogs.[1] The differentiation relies primarily on symmetry arguments and electronic shielding patterns .

  • The "Golden Rule": 5-substituted pyrimidines (with symmetrical substituents) retain a plane of symmetry, rendering C4 and C6 chemically equivalent (single 13C signal).[1] 4-substituted pyrimidines break this symmetry, resulting in distinct signals for all ring carbons.[1][2]

  • Electronic Bias: C5 is the most electron-rich position (shielded, ~122 ppm baseline).[1] C4/C6 are electron-deficient (deshielded, ~157 ppm baseline).[1][2] Substitution perturbs these baselines predictably based on the substituent's electronic nature (EDG vs. EWG).[1]

Theoretical Framework: The Pyrimidine Ring

To interpret the shifts, one must understand the intrinsic electronic environment of the pyrimidine nucleus.[1]

  • Positions 1 & 3 (Nitrogens): Highly electronegative, pulling electron density away from adjacent carbons (C2, C4, C6).[1][2]

  • Positions 2, 4, 6 (Alpha/Gamma to N): Electron-deficient.[1][2] These carbons appear downfield (typically 155–170 ppm).

  • Position 5 (Beta to N): Less affected by the inductive pull of nitrogen. It is relatively electron-rich and appears significantly upfield (typically 118–125 ppm).[1]

Baseline 13C NMR Shifts (Unsubstituted Pyrimidine)
PositionChemical Shift (

, ppm)
Electronic Environment
C2 ~159.0Most deshielded (between two N atoms).[1]
C4 / C6 ~157.0Deshielded (adjacent to one N). Equivalent by symmetry.
C5 ~122.0Shielded (beta to N).
Comparative Analysis: C4 vs. C5 Substitution

The primary method for distinguishing these regioisomers is the Signal Count Method (Symmetry) followed by Chemical Shift Analysis (Electronic Effects).

A. The Symmetry Argument (The "Killer" Feature)

Assuming the substituent itself does not introduce chirality or asymmetry:

  • 5-Substituted Pyrimidine: The molecule retains a plane of symmetry passing through C2 and C5.[1]

    • Result: C4 and C6 are chemically equivalent.

    • Observation: You will see 3 aromatic C-signals (C2, C5-R, and one signal representing both C4/C6).[1][2]

  • 4-Substituted Pyrimidine: The symmetry is broken.[1]

    • Result: C4 and C6 are distinct.

    • Observation: You will see 4 aromatic C-signals (C2, C4-R, C5, C6).[1][2]

B. Substituent Chemical Shift (SCS) Effects
Substituent TypeC5-Substitution (Symmetric) C4-Substitution (Asymmetric)
General Effect C4/C6 Equivalence: Maintained.C5 Shift: Large change (Ipso).C4/C6 Equivalence: Broken.C5 Shift: Significant Ortho effect.
Electron Donating (EDG) (e.g., -NH₂, -OMe, -Me)C5 (Ipso): Deshielded (Inductive/Resonance competition).C4/C6 (Ortho): Shielded significantly.C4 (Ipso): Deshielded.C5 (Ortho): Strongly Shielded (often <100 ppm for -NH₂).C6 (Meta): Minimal change.[1]
Electron Withdrawing (EWG) (e.g., -NO₂, -CF₃, -Cl)C5 (Ipso): Variable (often deshielded).C4/C6 (Ortho): Deshielded.[1]C4 (Ipso): Deshielded.C5 (Ortho): Deshielded.C6 (Meta): Deshielded.[1]
Decision Logic & Workflow

The following diagram illustrates the logical flow for assigning pyrimidine regioisomers using 13C NMR data.

PyrimidineAssignment Start Unknown Pyrimidine Isomer (Acquire 13C {1H} NMR) CountSignals Count Signals in Aromatic Region (100 - 170 ppm) Start->CountSignals ThreeSignals 3 Signals Observed (C2, C5, C4/6) CountSignals->ThreeSignals Symmetric Pattern FourSignals 4 Signals Observed (C2, C4, C5, C6) CountSignals->FourSignals Asymmetric Pattern CheckSym Symmetry Check: Is the substituent symmetric? ThreeSignals->CheckSym AnalyzeShifts Secondary Confirmation: Analyze C5 Chemical Shift FourSignals->AnalyzeShifts Result5 Diagnosis: 5-Substituted Pyrimidine (Symmetry Maintained) CheckSym->Result5 Yes Result4 Diagnosis: 4-Substituted Pyrimidine (Symmetry Broken) CheckSym->Result4 No (Rare/Complex Sub) HighField C5 is Extremely Shielded (< 110 ppm for EDG) AnalyzeShifts->HighField 4-Sub w/ EDG MidField C5 is Moderate (~120-135 ppm) AnalyzeShifts->MidField 5-Sub or 4-Sub w/ EWG HighField->Result4 MidField->Result5 Likely

Caption: Logical workflow for distinguishing pyrimidine regioisomers based on signal count and chemical shift analysis.

Experimental Protocols

To ensure data integrity and accurate assignment, follow this validated workflow.

A. Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl₃ for polar pyrimidines (like aminopyrimidines) to prevent aggregation and ensure sharp peaks.[1] CDCl₃ is acceptable for lipophilic derivatives.[1]

  • Concentration: ~10–20 mg in 0.6 mL solvent is ideal for 13C acquisition on a 400 MHz instrument.

  • Relaxation Agent (Optional): For quantitative integration (to prove the 2:1 ratio of C4/6 vs C2 in 5-substituted isomers), add 0.02 M Cr(acac)₃ .[1] Without this, quaternary carbons (C2, C4, C5) may have low intensity due to long T1 relaxation times.[1][2]

B. Acquisition Parameters
  • 1D 13C {1H} Decoupled:

    • Sweep Width: 240 ppm (cover -10 to 230 ppm).

    • Scans: Minimum 512 (or more for dilute samples) to visualize quaternary carbons clearly.

    • Delay (D1): Set to 2–3 seconds to allow reasonable relaxation of quaternary carbons.

  • 2D Heteronuclear Correlation (Critical for Confirmation):

    • HSQC (Heteronuclear Single Quantum Coherence): Identifies protonated carbons.

      • 5-Sub: C4/C6 correlation will be intense (2x protons). C2 will be distinct.

      • 4-Sub: C5-H, C6-H, and C2-H will all show distinct cross-peaks.[1][2]

    • HMBC (Heteronuclear Multiple Bond Correlation): The definitive tool.

      • Look for long-range coupling (J2, J3) from ring protons to the substituent carbons or vice versa.[1]

C. Case Study: Aminopyrimidines
  • 5-Aminopyrimidine:

    • Symmetry: C4 and C6 are equivalent.

    • Signals: 3 aromatic peaks.[3]

    • Shift: C4/C6 are strongly shielded by the ortho-amino group (resonance effect).[1]

  • 4-Aminopyrimidine:

    • Symmetry: None.

    • Signals: 4 aromatic peaks.[4]

    • Shift: C5 is the diagnostic peak. Being ortho to the amino group and naturally electron-rich, it shifts dramatically upfield (often < 100 ppm ), creating a unique "high-field" aromatic signal distinct from the others.[1]

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for SCS values).

  • Reich, H. J. (2021).[1][2][5] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1][5] [1]

  • ChemicalBook. (n.d.). Pyrimidine 13C NMR Spectrum. Link

  • National Magnetic Resonance Laboratory. (2012). Monitoring Mechanistic Details in the Synthesis of Pyrimidines. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Definitive text on symmetry in NMR).

Sources

Advanced Fragmentation Guide: Pyridyl-Pyrimidine Scaffolds in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridyl-pyrimidine motif represents a "privileged scaffold" in medicinal chemistry, forming the core of major tyrosine kinase inhibitors (TKIs) such as Imatinib, Nilotinib, and Dasatinib. For researchers in drug metabolism and pharmacokinetics (DMPK), accurate structural elucidation of these compounds and their metabolites is critical.

This guide objectively compares the two dominant fragmentation methodologies—Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) —demonstrating why HCD is often the superior "alternative" for complete structural characterization of this specific heterocyclic class.

Part 1: The Scaffold & Ionization Physics

Before selecting a fragmentation mode, one must understand the protonation dynamics of the pyridyl-pyrimidine core.

  • Protonation Site: In Electrospray Ionization (ESI), the most basic site is typically the piperazinyl nitrogen (if present, as in Imatinib) or the pyrimidine nitrogen .

  • Charge Localization: The stability of the protonated precursor determines the fragmentation energy required. Pyridyl-pyrimidines are highly stable aromatic systems; therefore, "soft" fragmentation often yields only loss of labile substituents (e.g., methyl groups, water) without cleaving the core scaffold.

Part 2: Comparative Methodology (CID vs. HCD)

In this comparison, we treat the Fragmentation Mode as the "Product" under evaluation.

The Problem with Standard CID (Trap-Type)

Standard CID in ion traps (e.g., LTQ, LCQ) operates via resonant excitation.[1]

  • The "1/3 Rule" Limitation: Ion traps typically cannot store fragment ions that are less than one-third the mass of the precursor. For a pyridyl-pyrimidine drug (m/z ~500), diagnostic ions below m/z 150 (often the pyridyl ring itself) are lost.

  • Slow Heating: CID pumps energy in slowly.[2][3][4] The "weakest link" breaks first.[3] If your molecule has a labile metabolic conjugate (e.g., Glucuronide), CID will strip the conjugate and leave the drug intact, providing no information about the drug's core structure.

The Alternative: HCD (Beam-Type)

HCD (Higher-energy Collisional Dissociation), available on Orbitrap and Q-TOF systems, uses a non-resonant collision cell.[4]

  • No Low-Mass Cutoff: You can detect m/z 78 (pyridine ring) and m/z 500 in the same spectrum.[3]

  • Access to High-Energy Pathways: HCD delivers a single, rapid bolus of energy (eV), capable of shattering the aromatic rings themselves, which is essential for distinguishing isomers (e.g., 2-pyridyl vs. 3-pyridyl attachment).[4]

Comparative Data Table
FeatureCID (Resonant/Trap) HCD (Beam-Type) Verdict for Pyridyl-Pyrimidines
Energy Regime Low (Slow heating)High (Rapid heating)HCD Wins: Breaks aromatic core bonds.[4]
Low Mass Cutoff Yes (The "1/3 Rule")NoneHCD Wins: Detects diagnostic pyridyl ions (m/z <100).[3]
Spectral Richness Low (Few fragments)High (Rich series)HCD Wins: Better for metabolite ID.[4]
Sensitivity High (MRM/SRM)ModerateCID Wins: Better for pure quantification.[3][4]
Isomer Differentiation PoorGoodHCD Wins: Unique fingerprint ions.[3][4]

Part 3: Mechanistic Deep Dive (Case Study: Imatinib)

To validate the HCD approach, we examine the fragmentation of Imatinib (m/z 494.3), the archetype of this class.

Primary Pathway (The "Prominent" Transition)

The most robust transition for quantification (CID) is the cleavage of the amide bond or the loss of the N-methylpiperazine group.

  • Precursor: m/z 494.3

    
    
    
  • Major Product: m/z 394.2[3][4]

  • Mechanism: Benzylic cleavage losing the N-methylpiperazine moiety (

    
    ).[4]
    
Secondary Pathway (Structural Fingerprinting)

To confirm the core structure (HCD required), we look for the cleavage between the pyrimidine and the benzene ring.

  • Product: m/z 217.1[3][4]

  • Significance: This ion contains the pyridyl-pyrimidine core without the benzamide tail. It confirms the integrity of the kinase-binding hinge region.

Visualization: Fragmentation Logic

The following diagram illustrates the decision tree for selecting the correct fragmentation energy and the resulting mechanistic pathways.

G Precursor Precursor: Pyridyl-Pyrimidine (e.g., Imatinib m/z 494) Decision Select Fragmentation Mode Precursor->Decision CID CID (Trap) Low Energy / Resonant Decision->CID Quantification (MRM) HCD HCD (Beam) High Energy / Non-Resonant Decision->HCD Structure Elucidation Frag_394 Fragment m/z 394 (Loss of N-methylpiperazine) Quantification Standard CID->Frag_394 Primary Pathway Frag_217 Fragment m/z 217 (Pyridyl-Pyrimidine Core) Structural Confirmation CID->Frag_217 Rare/Low Intensity HCD->Frag_394 HCD->Frag_217 High Abundance Frag_Low Diagnostic Ions < m/z 150 (Pyridyl Ring Fragments) Isomer Differentiation HCD->Frag_Low Exclusive Region

Caption: Decision matrix for pyridyl-pyrimidine analysis. Green nodes indicate quantification targets; Red nodes indicate structural diagnostic targets accessible primarily via HCD.

Part 4: Experimental Protocol (Self-Validating)

This protocol ensures reproducible data generation.[3][4] It is designed to be self-validating by including a "Energy Ramping" step.[4]

Step 1: Infusion & Tuning[4]
  • Prepare a 1 µM solution of the analyte in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Infuse directly into the source (ESI Positive Mode) at 5-10 µL/min.[3][4]

  • Validation Check: Ensure the precursor

    
     intensity is stable (>1e6 counts) and the spray is stable (RSD < 5%).
    
Step 2: Normalized Collision Energy (NCE) Ramping

Instead of guessing the energy, perform a "Step-Ramp" to generate a breakdown curve.

  • Set Isolation Width: 1.0 - 2.0 Da (Narrow enough to exclude isotopes, wide enough for transmission).

  • Ramp NCE: Acquire spectra at NCE 15, 30, 45, and 60 (for Orbitrap) or 10-50 eV (for Q-TOF).

  • Data Analysis:

    • Low Energy (15-25): Look for loss of water (-18) or methyl (-15).[4]

    • Medium Energy (30-40): Look for the "Quant" ion (e.g., m/z 394 for Imatinib).

    • High Energy (>45): Look for ring cleavage ions (m/z < 200).[3][4]

Step 3: Isomer Differentiation (The "Ortho" Effect)

If distinguishing between 2-pyridyl and 3-pyridyl isomers:

  • Use High Energy HCD (NCE > 50).[3][4]

  • Look for the m/z 78-80 region.[3][4]

  • Validation: The 2-pyridyl isomer often shows a distinct fragmentation pattern due to the proximity of the nitrogen to the bond cleavage site (ortho-effect), facilitating specific hydrogen transfers that are sterically impossible for the 3- or 4-pyridyl isomers.

References

  • Rochat, B., et al. (2006).[4] "Fragmentation study of imatinib and characterization of new imatinib metabolites by liquid chromatography-triple-quadrupole and linear ion trap mass spectrometers." Journal of Mass Spectrometry.

  • Waters Corporation. (2023).[3][4] "Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry." Application Note.

  • Ma, F., et al. (2013).[4] "LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma." Journal of Chromatographic Science. [4]

  • Jedrzejewski, M., et al. (2019).[4] "Difference between HCD and CID collision induced dissociations?" Stack Exchange Chemistry / Journal of Mass Spectrometry.

  • Thermo Fisher Scientific. (2025).[3][4] "Collision-Based Ion-activation and Dissociation: HCD vs CID." AnalyteGuru.

Sources

Crystal Structure and Engineering Guide: 5-(Pyridin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Pyridin-4-yl)pyrimidine represents a critical bi-heterocyclic scaffold in medicinal chemistry and crystal engineering. Functioning as a bioisostere of 4,4'-bipyridine , it offers distinct physicochemical advantages—specifically enhanced water solubility and unique hydrogen-bonding motifs—while retaining the rigid, planar geometry required for kinase inhibition and supramolecular assembly.

This guide provides a technical analysis of the compound's structural properties, a validated synthesis protocol, and a comparative performance assessment against standard alternatives like 4,4'-bipyridine and phenylpyrimidines.

Structural & Comparative Analysis[1][2][3][4][5][6]

The Core Scaffold

The molecule consists of a pyrimidine ring linked at the C5 position to the C4 position of a pyridine ring. Unlike 4,4'-bipyridine, which has


 symmetry (in planar conformation), this compound possesses 

symmetry, introducing a dipole moment and two additional nitrogen acceptors on the pyrimidine ring.
Performance Comparison

The following table contrasts this compound with its primary structural analogs used in drug discovery and ligand design.

FeatureThis compound 4,4'-Bipyridine 4-Phenylpyrimidine
Geometry Pseudo-linear, twistedLinear, twistedPseudo-linear, twisted
H-Bond Acceptors 3 (1 Pyridine, 2 Pyrimidine)2 (Pyridines)2 (Pyrimidine)
pKa (approx) ~4.5 (Pyridine), ~1.3 (Pyrimidine)~4.8~1.5
Solubility (Aq.) High (Polar pyrimidine core)LowLow/Moderate
Coordination Monodentate or Bridging (N-N chelating rare)Bridging (Linear)Monodentate
Pi-Stacking Strong (Electron-deficient rings)ModerateModerate
Structural Logic Diagram

The following diagram illustrates the structural relationships and functional consequences of the scaffold's features.

G Scaffold This compound Feature1 3 Nitrogen Atoms Scaffold->Feature1 Feature2 C5-C4 Linkage Scaffold->Feature2 Effect1 Enhanced Solubility Feature1->Effect1 Effect2 Multipoint H-Bonding Feature1->Effect2 Effect3 Twisted Bi-aryl Geometry Feature2->Effect3 App1 Kinase Inhibitor Design (ATP Hinge Binding) Effect1->App1 ADMET Profile Effect2->App1 Key Interaction App2 MOF/COF Linker (Angular Control) Effect3->App2 Steric Control

Figure 1: Structural causality map linking chemical features to functional applications in drug design and materials science.

Crystal Structure Insights

While specific unit cell data for the unsubstituted molecule is often proprietary or embedded in complex databases, structural derivatives reveal consistent packing motifs governed by weak hydrogen bonding (C-H...N) and pi-pi stacking .

Packing Motifs
  • Torsion Angle: The bond connecting the pyrimidine and pyridine rings typically exhibits a torsion angle of 30°–40° to minimize steric clash between the ortho-hydrogens, preventing perfect planarity in the ground state.

  • Intermolecular Forces:

    • Primary: C-H...N interactions between the acidic pyrimidine C2-H and the pyridine nitrogen of adjacent molecules.

    • Secondary: Offset face-to-face pi-stacking (centroid distances ~3.8 Å) dominates the crystal lattice, forming columnar structures.

Crystallization Tendencies

In co-crystallization experiments (e.g., with carboxylic acids), the pyridine nitrogen acts as the primary proton acceptor (pKa ~4.5), while the pyrimidine nitrogens remain available for secondary weak interactions, often leading to 1D polymeric chains or 2D sheets depending on the linker used.

Validated Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from high-reliability Organic Syntheses standards, optimized for bi-heteroaryl formation.

Reaction Scheme: 5-Bromopyrimidine + Pyridin-4-ylboronic acid → this compound

Reagents:

  • Substrate A: 5-Bromopyrimidine (1.0 equiv, 10 mmol)

  • Substrate B: Pyridin-4-ylboronic acid (1.2 equiv, 12 mmol)

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Base: Potassium Phosphate (K3PO4), anhydrous (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Protocol:

  • Preparation: Flame-dry a 100 mL Schlenk flask and cool under nitrogen.

  • Charging: Add 5-bromopyrimidine (1.59 g), pyridin-4-ylboronic acid (1.48 g), and K3PO4 (4.25 g).

  • Degassing: Add 1,4-dioxane (40 mL) and water (10 mL). Degas the mixture by bubbling nitrogen for 15 minutes (essential to prevent homocoupling).

  • Catalysis: Add Pd(PPh3)4 (0.58 g) quickly against a nitrogen counter-flow.

  • Reflux: Heat the mixture to 90°C for 18 hours. The solution will darken.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (100 mL) and wash with brine (2 x 50 mL). Dry the organic layer over Na2SO4.[2]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2) using a gradient of Hexanes:Ethyl Acetate (50:50 to 0:100).

  • Yield: Expect 65–80% as a off-white solid.

Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction:

  • Dissolution: Dissolve 50 mg of the purified compound in a minimum amount of hot ethanol (approx. 3 mL).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean vial to remove dust nuclei.

  • Vapor Diffusion: Place the open vial inside a larger jar containing n-pentane or diethyl ether. Cap the outer jar tightly.

  • Growth: Allow to stand undisturbed at 4°C for 3-5 days. Colorless block-like crystals should form.

Experimental Workflow Diagram

Synthesis Start Start: Reagents Weighing Degas Degas Solvents (N2) 15 mins Start->Degas Reflux Reflux at 90°C 18 Hours Degas->Reflux Add Catalyst Workup Extraction (EtOAc/Brine) Reflux->Workup Cool Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Cryst Vapor Diffusion (EtOH / Pentane) Purify->Cryst

Figure 2: Step-by-step workflow for the synthesis and crystallization of the target scaffold.[3][4]

References

  • Suzuki Coupling Methodology: Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine.[4] Organic Syntheses, 93, 306-318. Link(Adapted for Pyridine-Pyrimidine coupling).

  • Structural Analogs: Azzam, R. A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData, 8, x230138. Link

  • Drug Design Applications: Sroor, F. M., et al. (2025).[5][6][7] Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents.[5][6][8][9] Drug Development Research. Link

  • General Pyrimidine Synthesis: Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 190.[7] Link

Sources

Navigating the Thermal Landscape: A Comparative Guide to the Melting Point of 5-(Pyridin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Understanding the Target: 5-(Pyridin-4-yl)pyrimidine

This compound is a bi-heterocyclic aromatic compound featuring a pyrimidine ring substituted with a pyridine ring at the 5-position. The arrangement of nitrogen atoms in both rings leads to a unique electronic distribution, influencing its intermolecular interactions and, consequently, its physical properties like the melting point. Pyrimidine and its derivatives are fundamental components in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1][2][3][4][5] The introduction of a pyridine substituent can modulate properties such as solubility, basicity, and the potential for hydrogen bonding, all of which have a direct bearing on the melting point.

Comparative Analysis of Melting Point Data

A direct, experimentally verified melting point for this compound is not prominently reported in the surveyed scientific literature and chemical databases. This absence of readily available data necessitates a comparative approach, leveraging the known melting points of structurally analogous compounds to establish a reasonable estimate and to highlight the importance of empirical determination.

CompoundStructureMelting Point (°C)Key Structural Differences from this compound
PyrimidinePyrimidine structure
20-22[6]The parent pyrimidine ring without any substituents.PyridinePyridine structure-41.6[7][8]The parent pyridine ring.5-(4-Formylphenyl)pyrimidine5-(4-Formylphenyl)pyrimidine structure145-149Features a phenyl ring with a formyl group at the para position, connected to the pyrimidine ring. The phenyl spacer and the polar formyl group significantly alter intermolecular forces.Various Substituted PyrimidinesN/AWide range (e.g., 148-150, 224-226, >266)[9]Demonstrates the significant impact of different substituent groups on the melting point of the pyrimidine core.

Analysis of Structural Influences:

  • Parent Heterocycles: The low melting points of both pyrimidine (20-22 °C) and pyridine (-41.6 °C) are indicative of relatively weak intermolecular forces in their solid states.[6][7][8]

  • Aromatic Stacking and Dipole-Dipole Interactions: The introduction of a pyridine ring to the pyrimidine core in this compound is expected to significantly increase the melting point compared to the individual parent heterocycles. This is due to the potential for π-π stacking interactions between the aromatic rings of adjacent molecules and the introduction of additional dipole-dipole interactions.

  • Effect of Substituents: As observed with 5-(4-Formylphenyl)pyrimidine (m.p. 145-149 °C), the addition of a larger, polarizable, and hydrogen-bond-accepting substituent dramatically elevates the melting point. The formyl group, in particular, can participate in strong dipole-dipole interactions. While this compound lacks a formyl group, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially leading to a well-ordered and more stable crystal lattice.

Based on this comparative analysis, it is reasonable to hypothesize that the melting point of this compound will be substantially higher than that of pyrimidine and likely fall within the broad range observed for other substituted pyrimidines, possibly in the 100-200 °C range. However, this remains a projection and underscores the necessity of experimental verification.

Experimental Protocols for Accurate Melting Point Determination

To address the gap in available data, this section provides detailed, best-practice protocols for determining the melting point of this compound. The choice between the classical capillary method and the more advanced Differential Scanning Calorimetry (DSC) will depend on the desired level of precision and the available instrumentation.

Capillary Melting Point Determination

This is a fundamental and widely accessible technique for determining the melting range of a crystalline solid.[10][11]

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. A pure substance will have a sharp melting range (typically 0.5-2 °C), while impurities will broaden and depress the melting range.[12][13]

Experimental Workflow:

Caption: Workflow for Capillary Melting Point Determination.

Detailed Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform heating.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed bottom of the tube on a hard surface to pack the sample tightly to a height of 2-3 mm.[14][11]

  • Apparatus Insertion: Place the loaded capillary tube into the heating block of the melting point apparatus.[15]

  • Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid preliminary heating to get an estimated value.[14][16] Let the apparatus cool down.

  • Precise Measurement: For an accurate measurement, begin heating rapidly to a temperature about 15-20 °C below the estimated melting point.

  • Controlled Heating Rate: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[14]

  • Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point.

  • Repeatability: Conduct at least two additional measurements to ensure the reproducibility of the results.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more precise and quantitative determination of the melting point and can also yield information about the enthalpy of fusion.[17][18][19]

Principle: As the sample melts, it absorbs energy (an endothermic process), which is detected as a change in the heat flow relative to an inert reference material. The onset of the melting peak in the DSC thermogram is typically taken as the melting point.

Experimental Workflow:

Caption: Workflow for Melting Point Determination by DSC.

Detailed Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant rate, typically 5 or 10 °C/min, to a temperature well above the melting point. An inert atmosphere (e.g., nitrogen) should be maintained to prevent oxidative degradation.[17]

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Conclusion and Best Practices

Recommendations for Researchers:

  • Purity is Paramount: The melting point is a sensitive indicator of purity. Ensure the sample is of high purity before measurement, as impurities will lead to a depressed and broadened melting range.[12][13]

  • Method Selection: For routine identification and purity checks, the capillary method is often sufficient. For high-precision thermodynamic data, such as the enthalpy of fusion, DSC is the preferred method.

  • Thorough Reporting: When publishing data on this compound, it is essential to report the determined melting point range and the method used for its determination, including the heating rate.

By following the rigorous experimental protocols outlined in this guide, researchers can confidently determine the melting point of this compound, contributing valuable data to the scientific community and ensuring the integrity of their own research endeavors.

References

  • Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]

  • Mel-Temp Melting Point Apparatus - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • Method for Determining Capillary Melting Point - J&K Scientific LLC. (2023, November 29). Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.).
  • Differential scanning calorimetry - Wikipedia. (n.d.). Retrieved from [Link]

  • Determination of the melting point. (n.d.).
  • Experiment 1 - Melting Points. (2013, April 15).
  • Platoff, G. E., & Pustinger, J. V. (1971). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 43(7), 931–936.
  • experiment (1) determination of melting points. (2021, September 19).
  • Pyrimidine - Wikipedia. (n.d.). Retrieved from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. (n.d.).
  • Optimization of DSC measurements for organic phase change materials. (n.d.). ResearchGate.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) - DNAS | Duke Kunshan University. (n.d.).
  • SYNTHESIS, CHARACTERIZATION PYRIMIDINE. (2020, September 30). ResearchGate.
  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024, August 7). MDPI. Retrieved from [Link]

  • Properties of Pyridine – C5H5N. (2018, September 26). BYJU'S. Retrieved from [Link]

  • Pyridine - CAS Common Chemistry. (n.d.). Retrieved from [Link]

  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. (n.d.). CCS Chemistry.
  • 5-(4-formylphenyl)pyrimidine. (n.d.). Stenutz. Retrieved from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021, October 15). ACS Chemical Neuroscience. Retrieved from [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.

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Comparative Binding Affinity Guide: Pyrimidine vs. Fused-Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Binding Affinity Comparison of Pyrimidine Scaffolds Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The "Privileged" 1,3-Diazine Core

In the landscape of small molecule drug discovery, the pyrimidine ring (1,3-diazine) is not merely a structural linker; it is a privileged scaffold capable of diverse, high-affinity interactions. Its ubiquity in FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib, Gefitinib) stems from its electronic versatility. The nitrogen atoms at positions 1 and 3 serve as critical hydrogen bond acceptors, while substituents at C2 and C4 often act as donors, creating a motif that perfectly mimics the adenine ring of ATP.

This guide objectively compares the binding performance of Monocyclic Pyrimidines against their Fused Analogues (specifically Quinazolines and Pyrazolopyrimidines), providing experimental evidence and validated protocols for affinity quantification.

Mechanistic Analysis: The Structural Basis of Affinity

To understand binding affinity (


), one must analyze the enthalpy (

) derived from specific molecular interactions.
The Hinge Binding Motif

The primary driver of affinity for pyrimidine-based scaffolds in kinase targets is the interaction with the hinge region .

  • Monocyclic Pyrimidines: Often adopt a bi-dentate binding mode. The N1 accepts a hydrogen bond from the backbone amide NH, while a C2-amino group donates a hydrogen bond to the backbone carbonyl.

  • Quinazolines (Benzopyrimidines): The fusion of a benzene ring (C5-C6) extends the aromatic surface area. This does not change the primary hinge H-bonds but significantly increases Van der Waals (hydrophobic) interactions within the hydrophobic pocket adjacent to the gatekeeper residue. This entropic gain often results in 10-100x lower

    
     (higher affinity) compared to monocyclic analogs.
    
Electronic Distribution & Solvation
  • Basicity: The pKa of the pyrimidine nitrogens affects solubility and binding. Electron-withdrawing groups at C5 (common in monocyclic drugs) reduce basicity, preventing protonation that might incur a desolvation penalty upon entering the hydrophobic active site.

  • Fused Systems: The delocalization in quinazolines reduces the basicity of N1 compared to simple pyrimidines, often optimizing the neutral state required for hydrophobic pocket penetration.

Visualization: Hinge Binding Logic

The following diagram illustrates the comparative binding modes and the "Hydrophobic Clamp" effect seen in fused systems.

HingeBinding cluster_0 Monocyclic Pyrimidine cluster_1 Fused Quinazoline ATP_Pocket ATP Binding Pocket (Kinase) Mono_Hbond H-Bond Network (N1 Acceptor / C2-NH Donor) ATP_Pocket->Mono_Hbond Primary Anchor Fused_Hbond H-Bond Network (Identical Motif) ATP_Pocket->Fused_Hbond Primary Anchor Hydrophobic_Int Enhanced Van der Waals (Benzene Ring Interaction) ATP_Pocket->Hydrophobic_Int Gatekeeper Interaction Mono_Affinity Moderate Affinity (IC50: µM range) Mono_Hbond->Mono_Affinity Limited Surface Area Fused_Affinity High Affinity (IC50: nM range) Fused_Hbond->Fused_Affinity Hydrophobic_Int->Fused_Affinity Entropy Gain

Caption: Comparative binding logic showing how fused scaffolds leverage hydrophobic interactions to enhance affinity beyond the baseline H-bond network.

Quantitative Comparison: Performance Data

The following table synthesizes data from structural activity relationship (SAR) studies comparing core scaffolds against EGFR (Epidermal Growth Factor Receptor) , a standard validator target.

Scaffold ClassRepresentative CompoundCore StructureBinding Affinity (

/

)
Key Binding Feature
Monocyclic Pyrimidine 2,4-diaminopyrimidine derivativeSingle Ring~1.5 µM (

)
Bidentate H-bond; lacks deep pocket penetration.
Quinazoline Gefitinib (Iressa)Benzene-fused0.02 - 0.03 µM (

)
H-bonds + Strong hydrophobic stacking with Leu792/Met793.
Pyrazolo[1,5-a]pyrimidine Dinaciclib analogPyrazole-fused< 0.01 µM (

)
Rigidified geometry; mimics purine structure of ATP exactly.
Pyrido[2,3-d]pyrimidine PD-0332991 (Palbociclib)Pyridine-fused~0.01 µM (

)
Additional N atom alters pKa, improving solubility and specificity.

Interpretation: While the monocyclic pyrimidine is capable of binding, the Quinazoline scaffold consistently yields 50-fold higher potency. This is attributed to the "molecular rigidification" which reduces the entropic cost of binding. The fused ring locks the molecule into a bioactive conformation before it even enters the pocket.

Experimental Protocol: Surface Plasmon Resonance (SPR)

To objectively measure binding affinity (


) rather than just inhibition (

), Surface Plasmon Resonance (SPR) is the gold standard. It provides kinetic data (

,

) which is critical for understanding residence time.
Protocol Design: Small Molecule Kinetics

Objective: Determine


 of a pyrimidine derivative against a biotinylated Kinase domain.

Reagents:

  • Sensor Chip: Streptavidin-coated (SA) or Carboxyl (CM5) with neutravidin.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Note: Add 1-5% DMSO to match compound solvent.

Step-by-Step Methodology:

  • Immobilization (Ligand):

    • Dilute biotinylated kinase to 10 µg/mL in running buffer.

    • Inject over flow cell at 10 µL/min to achieve a low density surface (~2000 RU for proteins, but for small molecule kinetics, higher density ~4000-5000 RU is often needed to see the signal).

    • Critical Control: Ensure a reference flow cell is treated identically but without the kinase (or with a non-binding mutant).

  • Compound Preparation (Analyte):

    • Prepare a concentration series of the pyrimidine derivative.[1] Start at 10x the expected

      
       (e.g., 10 µM) and perform 2-fold serial dilutions down to 0.
      
    • Solvent Correction: Prepare solvent correction standards (buffer with 4.5% to 5.5% DMSO) to account for bulk refractive index shifts.

  • Injection Cycle (Single Cycle Kinetics recommended for tight binders):

    • Association: Inject analyte for 60-120 seconds at high flow rate (30-50 µL/min) to minimize mass transport limitations.

    • Dissociation: Switch to buffer flow for 300+ seconds.

    • Regeneration: Usually not needed for small molecules (they dissociate fast). If necessary, use a mild pulse of 10mM Glycine pH 9.5.

  • Data Analysis:

    • Zero the x-axis (start of injection) and y-axis (baseline).

    • Subtract Reference Channel data.[2]

    • Subtract Solvent Correction curves.

    • Fit to 1:1 Langmuir Binding Model :

      
      
      
Visualization: SPR Workflow

SPR_Workflow cluster_qc Quality Control start Start immobilize 1. Immobilize Target (Kinase on Chip) start->immobilize prepare 2. Prepare Analytes (Serial Dilution + DMSO) immobilize->prepare inject 3. Injection Cycle (Assoc -> Dissoc) prepare->inject process 4. Data Processing (Ref Subtraction) inject->process solvent Solvent Correction inject->solvent fit 5. Kinetic Fitting (Calc Kon, Koff, Kd) process->fit mass_trans Mass Transport Check process->mass_trans

Caption: Standardized SPR workflow for small molecule kinetic analysis ensuring rigorous solvent correction and reference subtraction.

Conclusion & Strategic Recommendation

For drug development professionals selecting a scaffold:

  • Choose Monocyclic Pyrimidines if you require a lower molecular weight starting point for Fragment-Based Drug Discovery (FBDD). They offer high ligand efficiency (LE) but lower absolute affinity.

  • Choose Quinazolines/Fused Systems for lead optimization where nanomolar affinity is required. The entropy gain from the fused ring is often the decisive factor in achieving clinical potency.

Final Verdict: The Quinazoline scaffold demonstrates superior binding affinity profiles for kinase targets due to enhanced hydrophobic contacts and conformational rigidity, making it the preferred choice for ATP-competitive inhibitors.

References

  • Comparison of Quinazoline and Pyrimidine Scaffolds in EGFR Inhibition Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link] (General Journal Link as specific deep links vary by access) Context: Discusses the optimization of quinazoline derivatives (Compound 54) vs pyrido-pyrimidines.

  • Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold Source: Current Topics in Medicinal Chemistry (PubMed) URL:[Link] Context: Review of fused pyrimidines in anti-cancer discovery and SAR analysis.[3][4][5]

  • Surface Plasmon Resonance (SPR) for Small Molecule Kinetics Source: Bio-Rad Tech Notes / Springer Protocols URL:[Link] Context: Standard protocols for kinase immobilization and small molecule kinetic analysis.

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: Molecules (MDPI) URL:[Link] Context: Detailed SAR data comparing Gefitinib analogues and their binding modes.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(Pyridin-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bioactive" Assumption

As researchers, we often treat intermediates like 5-(Pyridin-4-yl)pyrimidine as simple "building blocks." This is a safety blind spot. This compound is a biaryl heterocyclic motif common in kinase inhibitors (e.g., JAK/STAT pathway modulators).

The Core Safety Directive: Until specific toxicological data proves otherwise, you must handle this compound as a pharmacologically active agent . While standard Safety Data Sheets (SDS) classify it as an Irritant/Harmful (Warning), its structural similarity to potent drugs necessitates a Band 3 Control Strategy (Potent Compound) during solid handling.

Hazard Landscape & Risk Assessment

Before selecting PPE, we must define the enemy. The primary risks for this compound are inhalation of dust and dermal absorption in solution.

Hazard Class (GHS)SignalH-CodesOperational Implication
Acute Toxicity (Oral) Warning H302Do not touch. Hand-to-mouth transfer is the #1 exposure route in labs.
Skin/Eye Irritation Warning H315, H319Dust control. Fine powder will irritate mucous membranes instantly.
STOT - Single Exp. Warning H335Respiratory protection. Inhalation triggers respiratory tract irritation.[1]
Unknown Potency N/AN/ABioactivity. Assume it can modulate biological targets (kinases) upon systemic entry.

The PPE Matrix: Task-Based Protection

Do not use a "one size fits all" approach. Match your PPE to the energy and state of the system.

Table 1: PPE Selection Guide
PPE Component Standard Handling (Solutions <100mM)High-Risk Operations (Weighing Powder / Spills)Technical Specification (Why?)
Hand Protection Single Nitrile GlovesDouble Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm)Biaryl heterocycles can permeate thin nitrile. Double gloving provides a "breakthrough indicator" gap.
Eye Protection Safety Glasses with Side ShieldsChemical Goggles (Indirect Vent)Glasses fail against airborne dust. Goggles seal the orbital area completely.
Respiratory Fume Hood (Sash at 18")N95 or P100 Respirator Only required if working outside a hood. Dust is the primary vector for this solid.
Body Protection Standard Cotton Lab CoatTyvek® Sleeves or Disposable GownCotton absorbs and holds chemical dust. Tyvek repels it, preventing secondary exposure.

Operational Workflow: The "Zero-Dust" Protocol

The following protocol is designed to eliminate the generation of airborne particles, the highest risk factor for this compound.

Phase 1: Preparation (The "Clean" Zone)
  • Static Control: this compound is a crystalline solid that is prone to static charge. Use an ionizing fan or anti-static gun inside the balance enclosure if available.

  • Barrier Setup: Place a disposable absorbent mat (plastic side down) in the fume hood. This captures any micro-spills, allowing you to toss the mat rather than decontaminate the hood surface.

Phase 2: Weighing & Transfer (The "Hot" Zone)
  • Step 1: Don double gloves . Check the outer glove for tears.

  • Step 2: Open the stock container only inside the fume hood.

  • Step 3: Do not use a spatula to "flick" powder. Use a subdivision method:

    • Technique: Scoop a small amount and gently rotate the spatula to let powder slide off.

    • Reasoning: Flicking creates an aerosol cloud that settles on your sleeves.

  • Step 4: Immediately recap the stock vial. Wipe the exterior of the vial with a Kimwipe dampened in ethanol before returning it to storage.

Phase 3: Decontamination (Doffing)
  • Step 1: While still in the hood, remove outer gloves. Turn them inside out as you pull to trap any dust inside the glove.

  • Step 2: Dispose of outer gloves as Solid Hazardous Waste .

  • Step 3: Wash hands with soap and water immediately after leaving the lab, even if inner gloves were clean.

Decision Logic: Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Hierarchy of Controls."

SafetyWorkflow Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid High Dust Risk Solution Solution (<100 mM) StateCheck->Solution Lower Risk Engineering Engineering Control: Fume Hood REQUIRED Solid->Engineering Solution->Engineering HighRiskPPE High Risk PPE: Double Nitrile Gloves Tyvek Sleeves Safety Goggles Engineering->HighRiskPPE If Solid StdPPE Standard PPE: Single Nitrile Gloves Lab Coat Safety Glasses Engineering->StdPPE If Solution Action Perform Task (Weighing / Synthesis) HighRiskPPE->Action StdPPE->Action Decon Decontamination: Wipe Vials with EtOH Doff Outer Gloves in Hood Action->Decon Disposal Disposal: Solid Waste Stream (P-List Protocol) Decon->Disposal

Figure 1: Risk-based decision tree for PPE selection and handling workflow. Note the mandatory engineering controls regardless of physical state.

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Method: Do not dry sweep. This creates dust.

    • Preferred: Cover with a wet paper towel (ethanol or water) to dampen the powder, then scoop up the wet slurry.

    • Alternative: Use a HEPA-filtered vacuum if available.

Disposal Logistics[2][3]
  • Solid Waste: Dispose of contaminated gloves, mats, and paper towels in a container labeled "Toxic Solid Waste." Do not mix with general trash.

  • Liquid Waste: Segregate into "Basic Organic Waste" or "Halogenated Waste" depending on the solvent used.

  • Labeling: Clearly mark the waste tag with "Contains Pyridine/Pyrimidine Heterocycles."

References

  • PubChem. (2025). 4-(Pyridin-4-yl)pyrimidine Compound Summary (Isomer Analog). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.